(4-Fluorobenzyl)hydrazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-fluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWGDVFENPNFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649527 | |
| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059626-05-9 | |
| Record name | Hydrazine, [(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine Hydrochloride for Drug Discovery Professionals
Introduction
(4-Fluorobenzyl)hydrazine hydrochloride is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, including the reactive hydrazine moiety and the fluorine-substituted benzyl group, make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.
This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It will cover its chemical and physical properties, a detailed synthesis protocol, its critical role in the synthesis of drug candidates, and essential safety and handling information. The aim is to equip scientists with the foundational knowledge required to effectively utilize this valuable reagent in their research and development endeavors.
Core Properties of this compound
This compound is a white to off-white solid. It is important to note that this compound is associated with two commonly used CAS numbers: 51859-98-4 and 1059626-05-9 .[1][2] Researchers should be aware of this when sourcing the material and consulting literature.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClFN₂ | [3][4] |
| Molecular Weight | 176.62 g/mol | [3][4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | Data not consistently available; some sources indicate decomposition upon heating. | [5][6] |
| Solubility | Soluble in water. | [6] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [2][7] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 4-fluorobenzyl chloride with an excess of hydrazine hydrate. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from the synthesis of similar benzylhydrazine derivatives.
Materials:
-
4-Fluorobenzyl chloride
-
Hydrazine hydrate (98%)
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH) solution (50%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzyl chloride (0.01 mol) in absolute ethanol (8 mL).
-
Prepare a solution of hydrazine hydrate (6 mL, 0.12 mol) in absolute ethanol (12 mL) in a separate beaker and place it in the round-bottom flask.
-
Slowly add the 4-fluorobenzyl chloride solution dropwise to the hydrazine hydrate solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After 24 hours, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a 50% aqueous solution of NaOH (0.12 mL) to neutralize any excess acid and liberate the free hydrazine base.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution, or add a calculated amount of concentrated hydrochloric acid dropwise with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, a singlet for the benzylic methylene (CH₂) protons, and broad signals for the hydrazine (NH-NH₂) protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling, and a peak for the benzylic carbon.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[8]
Diagram of the Synthesis Workflow:
References
- 1. 1059626-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 1059626-05-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]
- 7. 1059626-05-9|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of (4-Fluorobenzyl)hydrazine hydrochloride, a key intermediate in synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom onto the benzyl moiety significantly influences the physicochemical and pharmacokinetic properties of derivative molecules, making this compound a valuable building block for drug discovery and development. This document details the compound's core properties, provides a validated synthesis protocol with mechanistic insights, outlines robust analytical methods for characterization and quality control, and explores its primary applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Introduction: The Strategic Role of Fluorinated Hydrazines in Drug Discovery
Hydrazine derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. The introduction of a fluorine atom, as seen in (4-Fluorobenzyl)hydrazine, is a well-established strategy in medicinal chemistry to modulate a molecule's biological profile. Fluorine can alter properties such as pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Specifically, benzylhydrazines serve as crucial precursors for compounds targeting neurological conditions, among other therapeutic areas.[2] this compound offers a stable, crystalline form of the reactive freebase, making it ideal for storage and use in multi-step synthetic pathways.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉FN₂·HCl (or C₇H₁₀ClFN₂) | [3][4] |
| Molecular Weight | 176.62 g/mol | [3] |
| CAS Number | 51859-98-4 / 1059626-05-9 | [3][4] |
| Appearance | Solid (typically a white to off-white powder) | |
| InChI Key | CQWGDVFENPNFJH-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC=C1CN)F.Cl |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 4-fluorobenzyl chloride with a hydrazine source. This nucleophilic substitution reaction is a standard and efficient method for creating substituted hydrazines.
Synthesis Workflow Overview
The overall process involves the direct alkylation of hydrazine with the corresponding benzyl halide, followed by salt formation to yield the stable hydrochloride product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of substituted benzylhydrazines.[5]
Materials:
-
4-Fluorobenzyl chloride
-
Hydrazine hydrate (99%)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated or as a solution in isopropanol/ether)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (4.0 equivalents) in ethanol.
-
Expert Insight: Using a significant excess of hydrazine hydrate is crucial. It maximizes the yield of the desired monosubstituted product and minimizes the formation of the bis-(4-fluorobenzyl)hydrazine byproduct by statistical probability.
-
-
Addition of Electrophile: Cool the hydrazine solution in an ice bath to 0-5 °C. Slowly add a solution of 4-fluorobenzyl chloride (1.0 equivalent) in ethanol dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This exothermic reaction is temperature-controlled to prevent side reactions and ensure selective mono-alkylation.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Resuspend the resulting residue in a mixture of dichloromethane (DCM) and saturated sodium bicarbonate solution. Transfer to a separatory funnel and extract the aqueous layer twice more with DCM.
-
Trustworthiness: The bicarbonate wash is a self-validating step. It neutralizes any remaining hydrazine hydrochloride salts and excess acid, ensuring the organic phase contains only the freebase form of the product, which is essential for proper isolation.
-
-
Drying and Isolation of Freebase: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-Fluorobenzyl)hydrazine as a crude oil or solid.
-
Salt Formation: Dissolve the crude freebase in a minimal amount of cold diethyl ether or isopropanol. Slowly add a solution of HCl in ether/isopropanol dropwise with vigorous stirring.
-
Product Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized this compound.
Characterization Workflow
A multi-technique approach ensures unambiguous verification of the final product.
Caption: Standard analytical workflow for compound verification.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the fluorophenyl ring (typically complex multiplets between 7.0-7.5 ppm), a singlet for the benzylic CH₂ group (around 4.0 ppm), and broad, exchangeable signals for the NH and NH₂ protons.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the benzylic CH₂ and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (J C-F).
-
¹⁹F NMR: Will display a singlet, confirming the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the molecular ion peak for the freebase [M+H]⁺ at approximately m/z 141.08, corresponding to the formula C₇H₁₀FN₂⁺.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic N-H stretching bands (typically broad, in the 3100-3400 cm⁻¹ region), C-H stretches for the aromatic and aliphatic groups, and a strong C-F stretching band (around 1220-1240 cm⁻¹).
Chromatographic Methods
Chromatographic techniques are essential for determining the purity of the compound.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard method. A typical mobile phase would be a gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA). Purity is determined by integrating the peak area of the product relative to any impurities, detected typically by a UV detector at ~254 nm.
-
Gas Chromatography (GC): Due to the polar and potentially thermally labile nature of hydrazine salts, GC analysis often requires derivatization to form a more volatile and stable analyte.[6] However, GC-MS can be a powerful tool for identifying volatile impurities from the synthesis.
Applications in Research and Development
This compound is a valuable intermediate primarily used in:
-
Medicinal Chemistry: It is a key precursor for synthesizing tryptamine derivatives and other nitrogen-containing heterocycles.[2] These structures form the core of many drugs developed for neurological disorders, including migraine treatments.[2]
-
Organic Synthesis: The hydrazine moiety is highly reactive and can be used in a variety of transformations to create C-N and N-N bonds, essential for building complex molecular architectures.[5]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound can be used to develop novel pesticides and herbicides.[5]
Safety and Handling
This compound is classified as an acute oral toxicant (GHS07) and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a foundational reagent whose value is underscored by the strategic importance of fluorine in modern drug design. Its straightforward synthesis and versatile reactivity make it an indispensable tool for chemists. A thorough understanding of its properties, coupled with robust analytical verification, ensures its successful application in the development of novel chemical entities with enhanced therapeutic potential.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 1059626-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. evitachem.com [evitachem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of (4-Fluorobenzyl)hydrazine hydrochloride in Common Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
(4-Fluorobenzyl)hydrazine hydrochloride is a substituted hydrazine derivative of interest in medicinal chemistry and organic synthesis. As with any API, its solubility profile is a critical physical property that must be thoroughly characterized. The hydrochloride salt form suggests enhanced aqueous solubility compared to the free base, but its behavior in organic solvents—essential for synthesis, purification, and the formulation of non-aqueous delivery systems—is more complex.[1]
This guide is structured to empower the research scientist with the foundational knowledge and practical tools to approach the solubility determination of this compound systematically. We will move from theoretical prediction to experimental validation, emphasizing the causal relationships between molecular structure, solvent properties, and dissolution.
Theoretical Framework: Predicting Solubility Behavior
A robust understanding of the underlying physicochemical principles allows for a rational approach to solvent selection, saving significant time and resources.[2][3]
Molecular Structure Analysis of this compound
The solubility of a solute is governed by the interplay of its intermolecular forces with those of the solvent. The structure of this compound presents several key features:
-
Ionic Character : As a hydrochloride salt, the molecule is ionic. The protonated hydrazine moiety and the chloride counter-ion create strong ion-dipole interactions, which are best satisfied by polar solvents.[1]
-
Aromatic Ring : The fluorobenzyl group provides a non-polar, hydrophobic region, suggesting some affinity for solvents with aromatic or hydrocarbon character.
-
Hydrazine Moiety : The -NH-NH3+ group is capable of strong hydrogen bonding, both as a donor and an acceptor.[4] This feature is critical for interactions with protic solvents.
-
Fluorine Substitution : The fluorine atom is highly electronegative, contributing to the molecule's overall polarity and dipole moment.
Based on these features, a bifurcated solubility profile is expected: high solubility in polar protic solvents that can solvate the ions and engage in hydrogen bonding, and lower solubility in non-polar, aprotic solvents.[5]
The Principle of "Like Dissolves Like" Quantified
While "like dissolves like" is a useful heuristic, more quantitative methods are required for precise solvent selection. Polarity is a key "like" property, often indicated by a solvent's dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar.[5]
A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) .[6][7][8] HSP deconstructs the total cohesive energy of a substance into three components:
-
δd : Energy from dispersion forces.
-
δp : Energy from polar forces.
-
δh : Energy from hydrogen bonding forces.
Each molecule (solute or solvent) can be described as a point in a three-dimensional "Hansen space".[8] The fundamental principle is that substances with similar HSP coordinates (a small "distance" in Hansen space) are likely to be miscible.[2][6][8] While the HSP for this compound is not published, it can be estimated experimentally by testing its solubility in a range of characterized solvents.
A Rational Approach to Solvent Selection
The following workflow provides a structured method for selecting candidate solvents for experimental testing, moving from broad categories to specific examples.
Caption: A logical workflow for selecting test solvents.
Based on this logic, solvents can be categorized for testing:
| Solvent Category | Rationale for Inclusion | Examples for Testing |
| Polar Protic | High polarity and hydrogen bonding capability should effectively solvate the ionic salt and hydrazine group. | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Possess high dipole moments to solvate ions but lack H-bond donating ability. Solubility is expected but may be less than protic solvents. | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone |
| Non-Polar | Lack of polarity and H-bonding makes them poor candidates for solvating an ionic salt. Expected to be poor solvents. | Toluene, Hexanes, Dichloromethane (DCM), Diethyl Ether |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust, standardized method for quantitatively determining the equilibrium solubility of this compound. This method is adapted from industry best practices and regulatory guidelines.[9][10][11][12]
Materials and Equipment
-
This compound (ensure purity and consistent polymorphic form)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal places)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or rotator (e.g., orbital shaker) set to 25 °C (or other desired temperature)
-
Centrifuge
-
Syringe filters (0.22 µm, ensure chemical compatibility with solvent)
-
Volumetric flasks and pipettes
-
Validated analytical method (e.g., HPLC-UV) for quantification
Step-by-Step Methodology
-
Preparation : Add an excess amount of the solid API to a pre-weighed vial. The goal is to ensure a saturated solution with undissolved solid remaining at equilibrium. A starting point could be ~50 mg of API in 2 mL of solvent.
-
Equilibration : Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the slurries for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to sample at intermediate time points (e.g., 4, 8, 24 hours) to confirm that the concentration has plateaued.[11]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed in the shaker for at least 30 minutes to let the excess solid settle.
-
Sample Collection : Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a chemically compatible 0.22 µm syringe filter to remove all undissolved solids.
-
Dilution : Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification : Analyze the diluted samples using a validated HPLC-UV or other suitable method to determine the concentration of the dissolved API.
-
Calculation : Calculate the solubility, typically expressed in mg/mL or g/L, by accounting for the dilution factor.
Self-Validation and Trustworthiness
-
Visual Confirmation : Before and after equilibration, visually confirm that excess solid is present in each vial.
-
Equilibrium Confirmation : Ensure the measured concentration does not significantly change between the final two time points of the study.[11]
-
Stability : The stability of the API in the solvent over the duration of the experiment should be confirmed, as degradation can lead to inaccurate solubility measurements.[10][12]
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear, tabular format. While experimental data for this specific compound is not available to present, a template for reporting is provided below.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | Polar Protic | High | (To be determined) |
| Methanol | Polar Protic | High | (To be determined) |
| Ethanol | Polar Protic | High | (To be determined) |
| DMSO | Polar Aprotic | Moderate | (To be determined) |
| Acetonitrile | Polar Aprotic | Low to Moderate | (To be determined) |
| Acetone | Polar Aprotic | Low | (To be determined) |
| Dichloromethane | Non-Polar | Very Low | (To be determined) |
| Toluene | Non-Polar | Very Low | (To be determined) |
| Hexane | Non-Polar | Very Low / Insoluble | (To be determined) |
Interpretation: The experimental results should be analyzed in the context of the theoretical framework. For instance, high solubility in methanol and ethanol would confirm the importance of both polarity and hydrogen bonding. Lower but significant solubility in DMSO would highlight the role of polarity in the absence of protic interactions. Very low solubility in toluene and hexane would validate the unsuitability of non-polar solvents for this ionic compound.
Conclusion for the Field
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility of this compound. By integrating a theoretical understanding of its physicochemical properties with a robust experimental protocol, scientists can efficiently generate the reliable solubility data necessary for informed decision-making in process development, formulation, and analytical method design. The principles and methodologies outlined herein are broadly applicable to other polar, ionic APIs, serving as a foundational approach to one of the most critical aspects of pharmaceutical science.
References
- 1. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]
- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kinampark.com [kinampark.com]
- 7. specialchem.com [specialchem.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. who.int [who.int]
- 12. ema.europa.eu [ema.europa.eu]
A Comprehensive Technical Guide to the Chemical Stability and Storage of (4-Fluorobenzyl)hydrazine hydrochloride
Introduction: (4-Fluorobenzyl)hydrazine hydrochloride (CAS No: 1059626-05-9; Molecular Formula: C₇H₁₀ClFN₂) is a substituted benzylhydrazine derivative that serves as a critical intermediate and building block in modern pharmaceutical synthesis.[1] Hydrazine derivatives are foundational to the construction of complex molecular frameworks, particularly in the development of novel therapeutics in areas such as oncology and anti-inflammatory agents.[2] The integrity and purity of this reagent are paramount for the success of multi-step synthetic campaigns, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the chemical stability profile of this compound. It moves beyond simple storage instructions to explain the underlying chemical principles that dictate its stability. We will explore its vulnerabilities to atmospheric conditions, temperature, and light, and present field-proven protocols for its storage, handling, and stability verification. This document is intended for researchers, process chemists, and quality control specialists who rely on the consistent performance of this vital synthetic precursor.
Section 1: Physicochemical Properties Summary
A foundational understanding of the compound's basic properties is essential before delving into its stability. The hydrochloride salt form significantly influences its physical characteristics, such as solubility and handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 1059626-05-9 | [3][4][5] |
| Molecular Formula | C₇H₁₀ClFN₂ | [3] |
| Molecular Weight | 176.62 g/mol | [1][3] |
| Appearance | Solid, crystalline powder | |
| Form | Hydrochloride Salt | [3] |
Section 2: Chemical Stability Profile
While generally stable under ideal conditions, the chemical structure of this compound contains moieties that are susceptible to specific degradation pathways.[3] Understanding these vulnerabilities is the key to preventing reagent spoilage and ensuring experimental reproducibility.
Core Vulnerabilities & Mechanistic Insights
-
Oxidative Degradation: The hydrazine functional group (-NHNH₂) is a potent reducing agent.[6] This makes it highly susceptible to oxidation, particularly from atmospheric oxygen. This is the most significant and rapid degradation pathway. The reaction can be catalyzed by trace metal impurities and leads to the formation of various byproducts, compromising the compound's purity. From a mechanistic standpoint, oxidation can proceed through radical intermediates, leading to cleavage of the N-N bond or the formation of diazene derivatives.
-
Hygroscopicity and Moisture: The hydrochloride salt form, while enhancing solubility in polar solvents, also imparts a hygroscopic nature.[7] Absorbed moisture does not typically cause direct hydrolysis of the stable benzyl-hydrazine bond under neutral conditions, but it acts as a catalyst and medium for other degradation reactions. It can accelerate oxidation and may lead to physical changes in the material, such as clumping, which complicates accurate weighing and handling.
-
Photosensitivity: Hydrazine derivatives can be sensitive to light, particularly UV radiation.[8] Photons can provide the activation energy necessary to initiate radical-based degradation pathways. While the fluorobenzyl group offers some stability, prolonged exposure to light should be considered a risk and is a condition to be avoided.[8]
-
Thermal Sensitivity: Although the compound is a solid with a high melting point, elevated temperatures can induce decomposition.[7] Thermal degradation can result in the release of hazardous gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][8] Therefore, exposure to high heat or localized heat sources must be strictly avoided.
Chemical Incompatibilities
To prevent violent reactions and degradation, this compound must be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, hypochlorites). Contact can cause immediate and potentially explosive reactions due to the reducing nature of the hydrazine moiety.[3][6]
-
Acids, Acid Chlorides, and Acid Anhydrides: While it is a hydrochloride salt, contact with other strong acids or reactive acylating agents can lead to vigorous, exothermic reactions.[3]
-
Metal Oxides: Contact with certain metal oxides, such as those of iron or copper, can catalyze the decomposition of hydrazine.[6]
Section 3: Recommended Storage and Handling Protocols
The following protocols are designed to mitigate the risks identified in the chemical stability profile. Adherence to these guidelines is critical for maintaining the long-term integrity of the compound.
Optimal Storage Conditions
For maximum shelf life, which can be up to three years under ideal conditions, the following storage protocol is mandatory.[9]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Avoids thermal decomposition while preventing the potential for moisture condensation that can occur with refrigeration if not properly equilibrated. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | CRITICAL: Prevents the primary degradation pathway of oxidation by displacing atmospheric oxygen.[6][7] |
| Light | Keep in Dark | Prevents light-induced degradation. Use of amber glass vials stored inside a cabinet is recommended.[8] |
| Container | Tightly Sealed, Inert Material | Must be stored in a tightly sealed container (e.g., amber glass bottle with a PTFE-lined cap) to prevent moisture ingress and oxygen exposure.[7][10] |
Standard Handling Workflow
Proper technique during handling is as crucial as long-term storage. All handling should be performed in a well-ventilated fume hood.[10][11]
-
Equilibration: If the container has been stored in a cooler location, allow it to equilibrate fully to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Operations: For sensitive applications, perform weighing and dispensing operations inside a glovebox under an inert atmosphere.
-
Rapid Dispensing: If a glovebox is unavailable, minimize the time the container is open to the air. Have all necessary tools and vials ready before opening the primary container.
-
Inert Gas Purge: After dispensing the required amount, flush the container's headspace with a gentle stream of nitrogen or argon before tightly resealing the cap.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[3][11]
Section 4: Experimental Workflow for Stability Assessment
To ensure the trustworthiness of experimental results, researchers should have a self-validating system to assess the quality of their this compound, especially for aged batches or before commencing a critical synthesis.
Protocol for Quality Verification
This workflow outlines a standard procedure for establishing a baseline and monitoring the stability of the compound over time.
-
Initial Characterization (Time = 0):
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity percentage and identify any existing minor impurities. This chromatogram serves as the primary baseline.
-
Structural Verification: Confirm the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Water Content: Perform Karl Fischer titration to quantify the initial water content. An increase over time is a key indicator of improper storage.
-
-
Forced Degradation (Stress Testing):
-
To understand potential degradation products, subject small samples of the material to stress conditions (e.g., 60°C, 75% relative humidity, UV light exposure) for a short period.
-
Analyze the stressed samples by HPLC-MS to identify the mass of potential degradants, providing insight into degradation pathways.
-
-
Long-Term Stability Study:
-
Store an aliquot of the compound under the recommended conditions (Section 3).
-
At defined intervals (e.g., 3, 6, 12, 24 months), re-test the sample using the same HPLC and Karl Fischer methods established at Time = 0.
-
Compare the results to the initial baseline to detect any changes in purity or water content. A significant change indicates that the storage conditions are inadequate or the material has reached the end of its effective shelf life.
-
Visualization of the Stability Assessment Workflow
The following diagram illustrates the logical flow for a comprehensive stability assessment program.
Caption: Logical workflow for the comprehensive stability assessment of this compound.
Conclusion
This compound is a robust chemical intermediate when its inherent chemical vulnerabilities are respected. Its stability is not a passive property but is actively maintained through rigorous adherence to proper storage and handling protocols. The primary threats to its integrity are oxidation and moisture, both of which can be effectively mitigated by storage under a dry, inert atmosphere. By implementing the scientifically-grounded procedures outlined in this guide, researchers and drug development professionals can ensure the reliability of this compound, leading to more consistent, reproducible, and successful scientific outcomes.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. capotchem.com [capotchem.com]
- 4. 1059626-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 1059626-05-9 [chemicalbook.com]
- 6. arxada.com [arxada.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. labsolu.ca [labsolu.ca]
- 10. echemi.com [echemi.com]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
Harnessing the Therapeutic Potential of (4-Fluorobenzyl)hydrazine Hydrochloride Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The hydrazone scaffold (–CO–NH–N=) represents a cornerstone in medicinal chemistry, lauded for its synthetic accessibility and broad spectrum of pharmacological activities.[1][2] When derivatized from (4-Fluorobenzyl)hydrazine hydrochloride, this scaffold gains unique physicochemical properties imparted by the fluorinated aromatic ring, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthetic strategies, key biological activities including antidepressant, antimicrobial, and anticancer effects, and the underlying structure-activity relationships that govern their therapeutic potential. This document is structured to provide not just data, but a causal understanding of experimental design and mechanistic action, grounded in authoritative scientific literature.
Introduction: The Strategic Importance of the (4-Fluorobenzyl)hydrazine Scaffold
Hydrazine derivatives and their corresponding hydrazones are a privileged class of compounds in drug discovery, forming the backbone of numerous clinically significant agents.[1][3] The core reactivity of the hydrazine group allows for straightforward condensation reactions with a vast array of carbonyl compounds (aldehydes and ketones), enabling the rapid generation of diverse chemical libraries.
The introduction of a 4-fluorobenzyl moiety is a deliberate strategic choice in rational drug design. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Lipophilicity & Permeability: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and blood-brain barrier penetration—a critical factor for neurological drug targets.[4]
-
Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in unique electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.
This guide will systematically unpack the evidence supporting the therapeutic exploration of derivatives built upon the this compound core.
Synthetic Strategy: Accessing Chemical Diversity
The primary route to synthesizing a diverse library of (4-Fluorobenzyl)hydrazine derivatives is through the condensation of the parent hydrazine with various aldehydes or ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of a stable hydrazone C=N bond.[5][6]
General Synthesis Workflow
The versatility of this reaction allows for the incorporation of a wide range of substituents (R1 and R2), which is fundamental to exploring the structure-activity relationship (SAR).
Caption: General workflow for synthesizing (4-Fluorobenzyl)hydrazone derivatives.
Experimental Protocol: General Synthesis of a (4-Fluorobenzyl)hydrazone Derivative
This protocol provides a representative method for the synthesis.
-
Solubilization: Dissolve one molar equivalent of this compound in a suitable solvent, such as ethanol or methanol.
-
Reactant Addition: Add a slight molar excess (1.1 equivalents) of the desired aldehyde or ketone to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration. Wash with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure hydrazone derivative.[7]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]
Key Biological Activities and Mechanistic Insights
The derivatization of (4-Fluorobenzyl)hydrazine unlocks a wide array of potential biological activities. The following sections detail the most prominent areas of investigation, supported by experimental evidence and protocols.
Antidepressant Activity via Monoamine Oxidase (MAO) Inhibition
The hydrazine moiety is a classic pharmacophore for inhibitors of monoamine oxidase (MAO), an enzyme critical in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][3] Inhibition of MAO increases the synaptic concentration of these monoamines, which is a well-established mechanism for antidepressant action.[1][10]
Mechanism of Action: Hydrazine-based inhibitors can act reversibly or irreversibly. Irreversible inhibitors typically form a covalent bond with the FAD cofactor of the MAO enzyme, leading to sustained inactivation. Reversible inhibitors, on the other hand, bind non-covalently, offering a potentially better safety profile by reducing the risk of side effects associated with irreversible inhibition.[9] Studies on acyl-hydrazone derivatives have demonstrated potent, competitive, and reversible MAO-B inhibition.[4][6] The 4-fluoro substitution on the benzyl ring often contributes to high MAO-B inhibitory activity.[4]
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Influence of Para-Fluorination on the Reactivity and Physicochemical Profile of (4-Fluorobenzyl)hydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the properties of bioactive compounds. This technical guide provides an in-depth analysis of (4-Fluorobenzyl)hydrazine hydrochloride, a versatile building block, to elucidate the multifaceted role of the para-fluorine atom. We will dissect the electronic effects—both inductive and mesomeric—that the fluorine substituent exerts on the molecule's aromatic core and distal hydrazine moiety. Furthermore, this guide explores how these electronic perturbations translate into significant modifications of key physicochemical properties, including basicity (pKa), lipophilicity, and, critically, metabolic stability. The impact of these changes on the chemical reactivity of the hydrazine group, particularly in seminal reactions like hydrazone formation, is examined in detail. By synthesizing mechanistic principles with practical experimental considerations, this document serves as a comprehensive resource for scientists leveraging fluorinated synthons in drug discovery and development.
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
Fluorine has ascended to a position of strategic importance in drug design, an ascent attributable to its unique combination of properties.[1] Despite being the smallest halogen, its extreme electronegativity and the strength of the carbon-fluorine (C-F) bond allow for profound modulation of a molecule's electronic landscape, conformation, lipophilicity, and metabolic fate.[1][2] These modifications are rarely neutral; they often lead to marked improvements in potency, selectivity, and pharmacokinetic profiles.[3] Consequently, the prevalence of fluorinated compounds among FDA-approved drugs has steadily increased, underscoring the value of this "magic bullet" atom.[4]
This guide focuses on this compound to provide a granular examination of fluorine's influence. This compound is an excellent model system, containing a reactive hydrazine functional group tethered to a fluorinated aromatic ring. Understanding how the para-fluorine atom dictates the behavior of this molecule offers a transferable framework for predicting and exploiting the effects of fluorination in more complex systems.
The Electronic Tug-of-War: Fluorine's Influence on the Aromatic System
The electronic character of the 4-fluorobenzyl group is a direct consequence of the dual nature of the fluorine substituent. It engages in a simultaneous push-pull of electron density, a phenomenon that is critical to understanding its reactivity.
The Inductive Effect (-I)
As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[5][6] This inductive withdrawal polarizes the C-F bond, creating a dipole and reducing electron density at the ipso-carbon and, to a lesser extent, throughout the benzene ring and along the benzylic methylene bridge. This effect is transmitted through bonds and diminishes with distance.[7]
The Mesomeric Effect (+M)
Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance or mesomeric effect.[8] This donation increases electron density specifically at the ortho and para positions of the ring. While this effect is generally weaker than the inductive pull for halogens, it is crucial for directing the regioselectivity of certain reactions.[8][9]
Net Electronic Impact
In the case of fluorobenzene derivatives, the potent inductive (-I) effect dominates over the weaker mesomeric (+M) effect. The net result is that the aromatic ring is deactivated (made more electron-poor) compared to unsubstituted benzene. However, the +M effect is still influential enough to direct potential electrophilic attack to the ortho and para positions. For (4-Fluorobenzyl)hydrazine, this net electron withdrawal by the fluorobenzyl group lowers the electron density on the hydrazine nitrogens, a key factor governing their reactivity.
Caption: Logical flow of fluorine's electronic influence.
Modulation of Physicochemical Properties
The electronic perturbations caused by fluorine directly translate into tangible changes in the molecule's bulk properties, which are of paramount importance in drug development.
Impact on Basicity (pKa)
The basicity of the hydrazine moiety is a function of the availability of its nitrogen lone pairs for protonation. The strong electron-withdrawing nature of the 4-fluorobenzyl group pulls electron density away from the hydrazine nitrogens, making them less available to accept a proton. This results in a lower pKa value (increased acidity of the conjugate acid) compared to the non-fluorinated analogue, benzylhydrazine.[5] This reduction in basicity can be advantageous for drug candidates, as a less basic compound is less likely to be protonated at physiological pH, potentially improving its ability to cross lipid membranes.[5]
| Property | Benzylhydrazine (Predicted) | (4-Fluorobenzyl)hydrazine (Predicted) | Rationale for Change |
| pKa (of conjugate acid) | ~7.6 | ~7.1 | The electron-withdrawing fluorine atom reduces the electron density on the hydrazine nitrogens, lowering their basicity. |
| LogP (Lipophilicity) | ~0.7 | ~1.1 | Fluorine substitution generally increases lipophilicity, enhancing partitioning into nonpolar environments. |
Note: pKa and LogP values are estimations and can vary based on the prediction algorithm and experimental conditions.
Lipophilicity and Membrane Permeability
Replacing a hydrogen atom with fluorine typically increases a molecule's lipophilicity (LogP).[1][2] This enhanced lipophilicity can improve a drug's absorption, distribution, and ability to permeate biological membranes, including the blood-brain barrier. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.[1]
Metabolic Stability: Blocking P450 Oxidation
One of the most celebrated applications of fluorination in drug design is the enhancement of metabolic stability.[4] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the electron-rich para position, leading to rapid clearance of the drug. The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and resistant to enzymatic cleavage.[5] Placing a fluorine atom at this metabolically vulnerable "soft spot" effectively blocks this degradation pathway, which can significantly increase the drug's in vivo half-life and overall exposure.[1][6]
Caption: Fluorine's role in blocking metabolic oxidation.
Reactivity of the Hydrazine Moiety
The electronic and steric properties imparted by the 4-fluorobenzyl group directly influence the chemical behavior of the hydrazine functional group.
Nucleophilicity
Hydrazines are generally considered potent nucleophiles, a property sometimes attributed to the "alpha effect"—repulsion between adjacent lone pairs that raises the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for donation.[10] However, as established, the inductive pull from the fluorinated ring diminishes the nucleophilicity of the hydrazine in (4-Fluorobenzyl)hydrazine compared to its non-fluorinated counterpart. This attenuation means that reactions may require slightly more forcing conditions (e.g., longer reaction times, higher temperatures) or the use of a stronger electrophile.
Key Transformation: Hydrazone Formation
The condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a fundamental and highly reliable transformation.[11][12] This reaction is central to the use of (4-Fluorobenzyl)hydrazine as a building block in organic synthesis.
-
Trustworthiness Note: This protocol incorporates an in-situ liberation of the free hydrazine from its hydrochloride salt, a common and efficient practice. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be purified by recrystallization, providing a self-validating system where purity is confirmed by melting point and spectroscopic analysis.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.77 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Add ethanol (30 mL) to the flask and stir to form a suspension.
-
Base Addition: Add triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 eq) dropwise to the suspension. Stir for 15 minutes at room temperature. The TEA acts as a base to neutralize the HCl and liberate the free (4-Fluorobenzyl)hydrazine nucleophile.
-
Electrophile Addition: Add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure hydrazone product. Dry the crystals under vacuum.
Caption: Experimental workflow for hydrazone synthesis.
Implications for Bioactivity: A Nod to MAO Inhibition
Benzylhydrazine derivatives are structurally related to known monoamine oxidase (MAO) inhibitors like phenelzine.[13] MAOIs are used to treat depression and anxiety disorders.[14] They work by irreversibly inhibiting the MAO enzyme, which increases the levels of neurotransmitters like serotonin and dopamine in the brain.[13][14] The reactivity of the hydrazine moiety is key to this inhibition. The introduction of a fluorine atom in (4-Fluorobenzyl)hydrazine could modulate this biological activity in several ways:
-
Potency: The altered electronic nature of the molecule could change its binding affinity for the MAO active site.
-
Duration of Action: Enhanced metabolic stability could lead to a longer-lasting inhibitory effect.[5]
-
Selectivity: The fluorine atom could introduce new interactions with the protein that alter its selectivity for MAO-A versus MAO-B isoforms.
The Role of the Hydrochloride Salt Form
(4-Fluorobenzyl)hydrazine is most commonly supplied and handled as its hydrochloride salt for several practical reasons.[15] Free hydrazines can be volatile, toxic, and susceptible to aerial oxidation. Forming the salt creates a stable, non-volatile solid that is significantly easier and safer to store and handle.
From a reactivity standpoint, the salt form renders the hydrazine non-nucleophilic, as the lone pairs are protonated. Therefore, for most reactions where the hydrazine must act as a nucleophile (like the hydrazone formation described above), the addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to generate the active free base in situ. In some cases, particularly in acid-catalyzed reactions, the HCl salt itself can participate in the mechanism.[16]
Summary and Outlook
The para-fluorine atom in this compound is not a passive spectator but an active director of the molecule's chemical and physical identity. Its influence is a masterclass in the strategic use of fluorine in chemical design:
-
Electronic Modulation: Through a dominant inductive withdrawal, it tempers the basicity and nucleophilicity of the reactive hydrazine center.
-
Metabolic Shielding: It provides a robust block against CYP450-mediated oxidation, a critical feature for improving the pharmacokinetic profile of potential drug candidates.
-
Physicochemical Tuning: It increases lipophilicity, which can be leveraged to enhance membrane permeability and bioavailability.
By understanding these fundamental principles, researchers and drug development professionals can more effectively utilize this compound and other fluorinated building blocks. The deliberate placement of fluorine allows for a rational, nuanced approach to molecular design, enabling the creation of compounds with optimized reactivity, stability, and biological function.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrazine - Wikipedia [en.wikipedia.org]
- 13. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 15. This compound | 1059626-05-9 [chemicalbook.com]
- 16. chegg.com [chegg.com]
Discovery and history of substituted benzylhydrazines in research
An In-Depth Technical Guide to the Discovery and History of Substituted Benzylhydrazines in Research
Authored by Gemini, Senior Application Scientist
Foreword
The story of substituted benzylhydrazines is not one of linear discovery but of serendipity, keen observation, and the iterative power of medicinal chemistry. From an unexpected side effect in tuberculosis wards to a cornerstone of neuropharmacology, the journey of these molecules encapsulates the very essence of drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the origins, mechanistic understanding, and enduring legacy of substituted benzylhydrazines. We will explore the pivotal experiments, the causal logic behind molecular modifications, and the foundational protocols that continue to inform research today.
Part 1: The Serendipitous Spark - A Hydrazine Derivative for Tuberculosis
The genesis of the benzylhydrazine story begins not with a benzyl group, but with an antitubercular agent, iproniazid.[1][2] In the early 1950s, while treating tuberculosis, clinicians observed that patients administered iproniazid exhibited profound mood elevation and euphoria, effects entirely independent of their physical recovery.[1][3] This serendipitous discovery was a watershed moment, suggesting that neurochemistry could be deliberately modulated to treat depressive illness.[4]
Iproniazid, an isopropyl derivative of isoniazid, was originally synthesized in 1912.[3] Its potent antidepressant properties were formally recognized in 1952, leading to its approval for depression in 1958.[5] Subsequent research quickly established that its mechanism of action was the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[5][6] This discovery not only introduced the first class of effective antidepressants but also gave rise to the "monoamine theory of depression," a foundational hypothesis in neuroscience.[5]
However, the clinical use of iproniazid was short-lived. Concerns over hepatotoxicity led to its withdrawal from most markets in the early 1960s.[7] This setback did not extinguish interest in MAO inhibition; instead, it catalyzed a search for safer, more refined hydrazine derivatives, setting the stage for the emergence of substituted benzylhydrazines.
| Timeline of Key Events in Early MAOI Discovery | |
| 1912 | Isoniazid, a precursor to iproniazid, is first synthesized.[3] |
| 1952 | The antidepressant properties of iproniazid are discovered serendipitously during tuberculosis trials.[5] |
| 1957 | Dr. Nathan Kline publishes the first major report on iproniazid as a "psychic energizer."[1] |
| 1958 | Iproniazid is approved by the FDA for the treatment of depression. |
| 1959 | Isocarboxazid (Marplan), a substituted benzylhydrazine, is approved by the FDA.[8] |
| Early 1960s | Reports of hypertensive crises (the "cheese effect") and hepatotoxicity emerge, leading to a decline in the use of early MAOIs.[1][7] |
| 1968 | The two isoforms of monoamine oxidase, MAO-A and MAO-B, are identified, paving the way for selective inhibitors.[3] |
Part 2: The Rise of Substituted Benzylhydrazines
The clinical success and subsequent failure of iproniazid provided medicinal chemists with a clear directive: retain the MAO-inhibiting hydrazine pharmacophore but modify the molecule to reduce toxicity. This led to the synthesis of numerous analogues, including a class that replaced the isonicotinoyl group of iproniazid with a substituted benzyl moiety.
A prime example of this evolution is Isocarboxazid (Marplan), chemically known as N'-benzyl-5-methylisoxazole-3-carbohydrazide.[8][9][10] Approved in 1959, it represented a significant structural shift. The rationale was to create a molecule that would be metabolized differently than iproniazid, potentially avoiding the formation of toxic metabolites while preserving the crucial interaction with the MAO enzyme. Isocarboxazid, along with phenelzine, became a next-generation hydrazine MAOI that, despite its own set of significant side effects, remained a valuable clinical tool for decades.[11]
The development of these compounds solidified the importance of the arylalkylhydrazine scaffold in MAO inhibition and spurred detailed investigations into their mechanism of action and structure-activity relationships.[12]
Caption: General structure of substituted benzylhydrazines.
Part 3: Mechanism of Action - Irreversible Enzyme Inhibition
Substituted benzylhydrazines function as mechanism-based irreversible inhibitors of both isoforms of monoamine oxidase, MAO-A and MAO-B.[13] The process is not one of simple competitive binding but involves the enzyme catalytically converting the hydrazine into a highly reactive intermediate that permanently inactivates it.
The proposed mechanism proceeds as follows:
-
Initial Binding: The benzylhydrazine inhibitor binds to the active site of the MAO enzyme.
-
Enzymatic Oxidation: The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine to a diazene intermediate.[12]
-
Radical Formation: In the presence of molecular oxygen, the diazene is converted into an alkyl radical, releasing nitrogen gas (N₂) and a superoxide anion.[12]
-
Covalent Adduct Formation: This highly reactive arylalkyl radical attacks the FAD cofactor, typically at the N(5) position, forming a stable, covalent bond.[12]
This covalent modification permanently inactivates the enzyme. Cellular activity can only be restored through the synthesis of new MAO enzymes, a process that can take up to two weeks. This irreversible action explains both the long-lasting therapeutic effects and the persistent risk of drug and food interactions associated with this class of compounds.[1]
Caption: Pathway of irreversible MAO inhibition by benzylhydrazines.
Part 4: Structure-Activity Relationships (SAR)
Following the initial discoveries, research focused on optimizing the benzylhydrazine scaffold to enhance potency and, crucially, to introduce selectivity between the MAO-A and MAO-B isoforms.[13]
-
The Benzyl Group: The unsubstituted benzyl ring itself confers potent, non-selective MAO inhibition. Structural studies show that the aromatic ring binds within a hydrophobic cavity near the enzyme's active site.[12][]
-
Ring Substitutions: Adding substituents to the benzyl ring can modulate activity and selectivity. However, the relationships are complex. For instance, in a series of carbohydrazides, replacing the aromatic ring on which the hydrazide is grafted can lead to a significant decline in inhibitory properties.[15]
-
The Hydrazine Moiety: This group is essential for the mechanism of irreversible inhibition. Modifications here, such as acylation (as in isocarboxazid), are critical. The nature of the acyl group significantly influences potency and selectivity. Acylhydrazone-based derivatives, for example, have been shown to be highly potent and selective MAO-B inhibitors.[16]
-
Reversibility vs. Irreversibility: The irreversible nature of early benzylhydrazines led to significant safety concerns. This prompted the development of reversible inhibitors (RIMAs), such as moclobemide, which, while not benzylhydrazines, demonstrated that the dangerous food and drug interactions could be mitigated.[5]
| Compound | Target(s) | IC₅₀ Value (µM) | Notes |
| Selegiline | MAO-B (selective), MAO-A (at higher doses) | ~0.30 (MAO-B), ~12.51 (MAO-A)[17] | A reference selective MAO-B inhibitor. |
| Benzylidenehydrazine derivative 1 | MAO-B | 18.14[17] | A moderately potent benzyl-derived inhibitor. |
| Acylhydrazone derivative BT1 | MAO-B | 0.11[16] | Demonstrates high potency from acylhydrazone scaffold. |
| Acylhydrazone derivative BT5 | MAO-B | 0.11[16] | Shows high potency and selectivity for MAO-B. |
| Unsubstituted Benzylidenehydrazine | α-Amylase | 233.74[18] | Example of activity in a non-MAO context. |
Part 5: Synthetic and Analytical Methodologies
The synthesis and evaluation of substituted benzylhydrazines rely on established organic chemistry principles and bioanalytical assays.
Experimental Protocol 1: Synthesis of Isocarboxazid
This protocol describes a representative synthesis of the benzylhydrazine derivative, isocarboxazid.[19] The causality is clear: a benzylhydrazine nucleophile is reacted with an activated carboxylic acid derivative (an ester) to form the final hydrazide product.
-
Reaction Setup: Charge a suitable reactor at room temperature with methyl 5-methylisoxazole-3-carboxylate (30g), benzylhydrazine dihydrochloride (62.8 g), and n-heptane (450 ml).[19]
-
Base Addition: Slowly add triethylamine (65.6 g) to the suspension via a dropping funnel. The triethylamine acts as a base to deprotonate the benzylhydrazine hydrochloride salt, liberating the free nucleophile.
-
Reaction: Adjust the temperature to approximately 35°C and maintain for 16-24 hours, with stirring. This allows the nucleophilic attack of the benzylhydrazine on the ester carbonyl to proceed to completion. Progress can be monitored by HPLC to confirm the consumption of the starting ester.[19]
-
Workup & Quenching: Cool the suspension to 20°C. Slowly add water (120 ml) to quench any remaining reactive species and to precipitate the product.
-
Isolation: Filter the suspension and wash the collected solid sequentially with water (2 x 60 ml) and n-heptane (2 x 60 ml). This removes water-soluble salts and organic impurities.
-
Drying: Dry the isolated product under vacuum at 50°C to yield Isocarboxazid as a white solid (yields typically >90%).[19]
Caption: A typical workflow for the synthesis of a benzylhydrazine derivative.
Experimental Protocol 2: In Vitro MAO Inhibition Assay (Fluorimetric)
This self-validating protocol is designed to determine the IC₅₀ value of a test compound against MAO-A and MAO-B. It includes positive controls for each enzyme isoform to ensure the assay is performing correctly.
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., pH 7.4).[20]
-
Prepare a stock solution of the substrate, p-tyramine (a substrate for both MAO-A and MAO-B).[20]
-
Prepare stock solutions of selective control inhibitors: Clorgyline for MAO-A and Pargyline for MAO-B.[20]
-
Prepare a detection master mix containing a dye reagent (e.g., Amplex Red) and Horseradish Peroxidase (HRP).[20]
-
Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To separate wells, add a solution containing recombinant human MAO-A or MAO-B enzyme.[21]
-
Add the serially diluted test compound to the respective wells. For control wells, add either buffer (negative control) or a saturating concentration of the appropriate selective inhibitor (positive control).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[20]
-
Initiate the reaction by adding the p-tyramine substrate.
-
Immediately add the detection master mix. The MAO reaction produces H₂O₂, which, in the presence of HRP, reacts with the dye to produce a fluorescent product.[20]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (wells with selective inhibitor).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Part 6: Beyond Antidepressants - Modern Research Applications
While the historical fame of benzylhydrazines is tied to depression, the versatility of the chemical scaffold has allowed for its exploration in numerous other therapeutic areas. The ability of the hydrazine moiety to interact with biological targets and serve as a versatile synthetic intermediate makes it a valuable starting point for drug discovery.[][22][23]
-
Oncology: Hydrazine and hydrazone derivatives have been investigated for their anticancer properties.[2] The mechanism often involves inhibiting enzymes critical for cancer cell proliferation or inducing apoptosis.[22]
-
Neurodegenerative Diseases: Given their primary interaction with MAO, which is implicated in the pathology of Parkinson's and Alzheimer's diseases, benzylhydrazines continue to be explored as neuroprotective agents.[13][24] Selective MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease.[5]
-
Antimicrobial and Anti-inflammatory Agents: The hydrazine scaffold is present in a wide range of biologically active molecules, and novel derivatives are continuously being synthesized and tested for antimicrobial and anti-inflammatory activity.[22]
-
Antidiabetic Research: Benzylidenehydrazine derivatives have been shown to inhibit enzymes like α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[18]
Conclusion
The discovery of substituted benzylhydrazines and their predecessors represents a triumph of scientific observation and chemical innovation. Born from an unexpected clinical finding, this class of compounds fundamentally altered our understanding of depression and its treatment. While the use of the original, non-selective, irreversible inhibitors has waned due to safety concerns, their legacy is undeniable. They provided critical tools for neuropharmacology research, laid the groundwork for the monoamine hypothesis of depression, and continue to serve as a versatile and valuable scaffold for the discovery of new therapeutic agents across a spectrum of diseases. The ongoing research into novel hydrazine derivatives ensures that their story is far from over.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 3. journals.healio.com [journals.healio.com]
- 4. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
- 12. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. scholars.aku.edu [scholars.aku.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ISOCARBOXAZID (200 MG) synthesis - chemicalbook [chemicalbook.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 22. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 23. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]
- 24. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Fluorinated Pyrazole Derivatives Utilizing (4-Fluorobenzyl)hydrazine Hydrochloride
Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antidepressant properties.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have cemented its status as a "privileged scaffold" in drug design.[1]
A pivotal strategy in contemporary drug development involves the incorporation of fluorine atoms into lead compounds. This approach can significantly enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5] Consequently, the synthesis of pyrazole derivatives bearing fluorinated substituents represents a highly promising avenue for the discovery of novel and more effective therapeutic agents.
This guide provides a detailed examination of the synthesis of pyrazole derivatives using (4-Fluorobenzyl)hydrazine hydrochloride. The primary synthetic route discussed is the Knorr pyrazole synthesis, a robust and widely adopted method involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][6][7][8][9] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and outline methods for the characterization of the resulting fluorinated pyrazole products.
The Knorr Pyrazole Synthesis: Mechanistic Insights
The Knorr pyrazole synthesis is a classical and efficient method for constructing the pyrazole ring. The reaction proceeds via the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound, culminating in the formation of a stable, aromatic pyrazole ring through a dehydration step.[6][8][9] When using this compound, the hydrochloride salt itself contributes to the necessary acidic environment, though an additional acid catalyst like glacial acetic acid can accelerate the reaction.[2][10]
The reaction mechanism can be dissected into several key stages:
-
Initial Nucleophilic Attack & Imine Formation: The more nucleophilic nitrogen of the (4-Fluorobenzyl)hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone (an imine-like) intermediate.[7][10]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms a five-membered heterocyclic intermediate.[6][8]
-
Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration leads to the formation of a stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[6][10]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.
Experimental Protocols: Synthesis and Purification
This section provides a detailed, step-by-step protocol for the synthesis of a representative 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone (a 1,3-dicarbonyl).
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Acetylacetone (2,4-pentanedione) | Reflux condenser |
| Ethanol (95% or absolute) | Magnetic stirrer and stir bar |
| Glacial Acetic Acid (optional catalyst) | Heating mantle |
| Deionized Water | Buchner funnel and filter flask |
| Diethyl Ether (for washing) | Thin Layer Chromatography (TLC) plates (silica) |
| Recrystallization solvent (e.g., Ethanol/Water) | Melting point apparatus |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.77 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask. Stir the mixture to achieve a suspension. Add 3-5 drops of glacial acetic acid to ensure an acidic environment, which can catalyze the condensation.[10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a solvent system such as 30% ethyl acetate in hexanes. Spot the starting materials and the reaction mixture. The disappearance of the starting materials and the appearance of a new, single spot indicates the completion of the reaction.
-
Product Isolation (Work-up): Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate (the crude product) should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2x 20 mL) followed by a small portion of cold diethyl ether (10 mL) to remove any highly nonpolar impurities.
-
Drying: Dry the crude product either in a desiccator under vacuum or in a drying oven at a low temperature (40-50 °C) until a constant weight is achieved.
Purification by Recrystallization
-
Transfer the dried crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Caption: Figure 2: Experimental Workflow.
Product Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized pyrazole derivatives.[12][13][14]
| Technique | Purpose & Expected Observations |
| ¹H NMR | To determine the proton environment. Expect characteristic signals for the pyrazole ring proton (if present), the methyl groups (or other substituents), the benzylic CH₂ protons, and the aromatic protons of the 4-fluorobenzyl group (showing splitting due to fluorine coupling).[12][15] |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. Expect distinct signals for the pyrazole ring carbons, substituent carbons, and the carbons of the fluorobenzyl group.[16] |
| IR Spectroscopy | To identify key functional groups. Look for characteristic absorption bands for C=N and C=C stretching within the pyrazole ring (around 1500-1650 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).[13][15] |
| Mass Spectrometry | To confirm the molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[13] |
| Melting Point | To assess purity. A sharp and uncorrected melting point range is indicative of a pure compound.[13] |
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
This compound: This compound may cause skin and eye irritation and can be harmful if inhaled or swallowed.[17][18][19] Avoid creating dust.
-
Hydrazine Derivatives: Hydrazines as a class are toxic and should be handled with care.[20][21] Many are suspected carcinogens.[21]
-
Organic Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
Acids: Glacial acetic acid is corrosive. Handle with care to avoid skin and eye contact.
Conclusion and Future Outlook
The Knorr synthesis using this compound provides a reliable and efficient pathway to novel fluorinated pyrazole derivatives. These compounds are of significant interest to the drug discovery community due to the advantageous properties conferred by the pyrazole core and the strategic incorporation of fluorine. The protocols and characterization methods detailed in this guide offer a solid foundation for researchers aiming to explore this valuable chemical space and develop new therapeutic agents.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. capotchem.com [capotchem.com]
- 18. fishersci.com [fishersci.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. westliberty.edu [westliberty.edu]
- 21. ehs.ucsb.edu [ehs.ucsb.edu]
Application Notes and Protocols for the Fischer Indole Synthesis of Fluoro-Substituted Indoles Using (4-Fluorobenzyl)hydrazine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-fluoro-1-(phenylmethyl)-1H-indole through the Fischer indole synthesis, utilizing (4-Fluorobenzyl)hydrazine hydrochloride and cyclohexanone as key starting materials. This protocol is designed to be a self-validating system, offering in-depth technical guidance grounded in established chemical principles.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer and F. Jourdan in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction, which involves the cyclization of an arylhydrazone formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), is invaluable in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the anti-migraine triptans and the anti-inflammatory agent indomethacin.[2][3]
The introduction of a fluorine atom into the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This protocol focuses on the use of this compound to synthesize a fluorinated indole derivative, a compound of interest in drug discovery programs.
Reaction Mechanism and Scientific Rationale
The Fischer indole synthesis proceeds through a well-established, multi-step mechanism under acidic conditions.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The initial step is the condensation of (4-Fluorobenzyl)hydrazine with a carbonyl compound, in this case, cyclohexanone, to form the corresponding (4-Fluorobenzyl)hydrazone. This is a standard imine formation reaction.
-
Tautomerization: The hydrazone then undergoes tautomerization to its enamine isomer ('ene-hydrazine').[1][3]
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation of the enamine, a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction similar to a Cope rearrangement) occurs, leading to the formation of a di-imine intermediate.[1][3] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[3]
-
Cyclization and Aromatization: The di-imine intermediate undergoes cyclization to form a cyclic aminal. Subsequent elimination of ammonia under the acidic conditions, followed by aromatization, yields the final indole product.[1][3]
The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2][3][5] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst for the cyclization step.[1][6] The selection of the acid and solvent system is often substrate-dependent and may require empirical optimization.[7][8]
Experimental Protocol: Synthesis of 6-Fluoro-1-(phenylmethyl)-1H-indole
This protocol details the synthesis of a specific fluorinated indole derivative. The quantities provided are for a laboratory-scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1059626-05-9 | 176.62 | 10.0 | 1.77 g |
| Cyclohexanone | 108-94-1 | 98.14 | 11.0 | 1.08 g (1.14 mL) |
| Glacial Acetic Acid | 64-17-5 | 60.05 | - | 20 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.77 g, 10.0 mmol) and glacial acetic acid (20 mL).[6] Stir the mixture to dissolve the solid.
-
Addition of Ketone: Add cyclohexanone (1.14 mL, 11.0 mmol) to the stirred solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle or oil bath.[6]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:4 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the indole product will indicate the reaction's progression. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid, followed by brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 6-fluoro-1-(phenylmethyl)-1H-indole.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the Fischer Indole Synthesis.
Safety Precautions and Hazard Management
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles, must be worn at all times.[9]
-
This compound: This compound is classified as acutely toxic if swallowed. Handle with care and avoid inhalation of dust. In case of contact, wash the affected area with plenty of water.[10]
-
Hydrazine Derivatives: Hydrazines as a class of compounds are known to be toxic and potentially carcinogenic.[9][11][12] Avoid exposure and handle with extreme caution. All waste containing hydrazine derivatives should be disposed of as hazardous waste according to institutional guidelines.[9]
-
Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate gloves and eye protection.
-
Cyclohexanone: This is a flammable liquid and should be kept away from ignition sources.
In the event of a spill, evacuate the area and follow established laboratory spill cleanup procedures. For any exposure, seek immediate medical attention.[9][12]
Troubleshooting and Optimization
Low yields or the formation of side products are common challenges in the Fischer indole synthesis. Here are some troubleshooting tips:
-
Low Yield:
-
Incomplete Reaction: Extend the reaction time or consider a stronger acid catalyst. However, be aware that harsher conditions can also lead to degradation.[6]
-
Sub-optimal Temperature: The reaction is sensitive to temperature.[7] Ensure the reaction is maintained at the appropriate reflux temperature. For some substrates, a specific temperature may be optimal to maximize the yield of the desired product over side products.[8]
-
Poor Quality Reagents: Use freshly distilled or purified starting materials, as impurities can inhibit the reaction.[6]
-
-
Formation of Isomers: If an unsymmetrical ketone is used, the formation of two different ene-hydrazine intermediates can lead to a mixture of isomeric indole products.[6] Using a symmetrical ketone like cyclohexanone avoids this issue.
-
Tarry Byproducts: This often indicates decomposition of the starting materials or product under harsh acidic conditions. Consider using a milder acid or a lower reaction temperature.[7]
Conclusion
The Fischer indole synthesis is a robust and versatile method for the preparation of indole derivatives. By following this detailed protocol and adhering to the safety guidelines, researchers can effectively synthesize 6-fluoro-1-(phenylmethyl)-1H-indole. The principles and troubleshooting advice provided herein can be adapted for the synthesis of other substituted indoles, making this a valuable resource for professionals in drug discovery and chemical development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. capotchem.com [capotchem.com]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. Hydrazine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of (4-Fluorobenzyl)hydrazine Hydrochloride in Modern Drug Design
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. (4-Fluorobenzyl)hydrazine hydrochloride is a prime example of a reagent that offers more than just a reactive handle; it provides a confluence of desirable properties that can be leveraged to overcome common drug design challenges. The hydrazine moiety is a versatile precursor for a vast array of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals. The true value, however, is unlocked by the thoughtful inclusion of the 4-fluorobenzyl group.
The fluorine atom at the para-position is not a passive passenger. It serves as a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. Strategically placed fluorine can block metabolic oxidation at the para-position of the phenyl ring, a common liability for many drug candidates, thereby enhancing metabolic stability and prolonging the drug's half-life. Furthermore, its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing a molecule's binding affinity, solubility, and membrane permeability. This guide provides an in-depth exploration of the practical applications and experimental protocols for leveraging this compound in the synthesis of novel therapeutic agents.
Physicochemical Properties & Safe Handling
Before initiating any synthesis, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a stable, crystalline solid, which simplifies handling and weighing compared to free hydrazines, which are often corrosive and volatile oils.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 2523-01-5 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₀ClFN₂ | PubChem |
| Molecular Weight | 176.62 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Chemical Suppliers |
| Melting Point | 184-188 °C | Sigma-Aldrich |
| Solubility | Soluble in water, methanol, ethanol | General Knowledge |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile or neoprene).
-
Handling: Handle in a well-ventilated fume hood. Hydrazine derivatives are potential skin sensitizers and irritants. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from oxidizing agents. The hydrochloride salt form offers enhanced stability over the free base.
Core Application: Synthesis of Bioactive Heterocycles
The primary utility of (4-Fluorobenzyl)hydrazine lies in its role as a nucleophile for the construction of heterocyclic systems. Its reaction with various electrophilic partners provides efficient routes to privileged scaffolds in medicinal chemistry.
Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
The most common application is the Paal-Knorr condensation with 1,3-dicarbonyl compounds to yield N-substituted pyrazoles. Pyrazoles are a cornerstone scaffold found in numerous approved drugs, including celecoxib (an anti-inflammatory) and sildenafil (used to treat erectile dysfunction). The (4-fluorobenzyl) substituent can be strategically positioned to interact with specific pockets within a biological target.
Indole Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for creating the indole nucleus, a structure prevalent in both natural products and pharmaceuticals. The reaction involves the acid-catalyzed rearrangement of an arylhydrazine with a ketone or aldehyde. Using (4-Fluorobenzyl)hydrazine with an appropriate ketone allows for the synthesis of N-(4-fluorobenzyl)indoles, introducing the metabolically robust benzyl group directly onto the indole nitrogen.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole
This protocol details the straightforward synthesis of a model pyrazole from acetylacetone.
Workflow Overview:
Caption: Workflow for pyrazole synthesis.
Reaction Scheme:
Caption: Paal-Knorr pyrazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.77 g, 10.0 mmol, 1.0 eq) and absolute ethanol (40 mL). Stir until the solid is largely dissolved.
-
Reagent Addition: Add acetylacetone (1.07 mL, 10.5 mmol, 1.05 eq) to the stirring solution.
-
Causality Insight: The hydrochloride salt provides the acidic conditions necessary to catalyze the initial condensation and subsequent cyclization. Using a slight excess of the dicarbonyl ensures full conversion of the limiting hydrazine.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
Work-up (Quench & Extraction): a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ethyl acetate (50 mL) and water (30 mL). d. Carefully add saturated NaHCO₃ solution dropwise until the aqueous layer is neutral or slightly basic (pH ~7-8). This neutralizes the HCl and any remaining acid. e. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). f. Combine all organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Trustworthiness Check: The brine wash removes residual water and inorganic salts, ensuring a clean crude product for purification.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes).
-
Characterization: Combine the pure fractions and remove the solvent to yield the product as a colorless oil or white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Case Study: Application in MAO-B Inhibitor Design
(4-Fluorobenzyl)hydrazine is a known precursor in the synthesis of certain monoamine oxidase (MAO) inhibitors. MAO-B is a key enzyme involved in the degradation of dopamine in the brain, and its inhibition is a validated strategy for treating Parkinson's disease.
For instance, the core of safinamide, an approved drug for Parkinson's disease, contains a (4-fluorobenzyl)oxy group. While not made directly from the hydrazine, many research programs have explored related structures derived from it. The rationale is clear:
-
The Hydrazine Moiety: Can act as a reversible or irreversible inhibitor by interacting with the FAD cofactor in the MAO active site.
-
The (4-Fluorobenzyl) Group: This group is designed to fit into a specific hydrophobic pocket within the enzyme active site. The para-fluoro substitution prevents metabolic attack by cytochrome P450 enzymes, a critical feature for ensuring sufficient drug exposure in the brain.
This demonstrates how the reagent is not chosen arbitrarily, but for its ability to impart specific, beneficial properties to the final drug molecule, addressing both potency (pharmacodynamics) and metabolic stability (pharmacokinetics).
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility extends beyond simply providing a reactive nitrogen source; it allows for the direct incorporation of a metabolically stabilized aromatic group. The protocols and insights provided herein demonstrate its straightforward application in constructing high-value heterocyclic scaffolds like pyrazoles and indoles. By understanding the causal relationship between the reagent's structure and its impact on a molecule's drug-like properties, researchers can more effectively design and synthesize the next generation of therapeutic agents.
Application Notes & Protocols: (4-Fluorobenzyl)hydrazine Hydrochloride as a Versatile Building Block for Medicinally Relevant Heterocyclic Compounds
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] (4-Fluorobenzyl)hydrazine hydrochloride has emerged as a highly valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. Its unique structure, combining a reactive hydrazine moiety with a fluorinated aromatic ring, provides a direct route to diverse and complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on detailed, field-proven protocols for the synthesis of key heterocyclic systems, including indoles, pyrazoles, and pyridazines. We delve into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
Over the past few decades, the use of organofluorine compounds in pharmaceuticals has grown exponentially, with some estimates suggesting that up to 50% of FDA-approved drugs in certain years contain fluorine.[3][4] The C-F bond, being one of the strongest in organic chemistry, imparts exceptional thermal and chemical stability to molecules.[1] Furthermore, fluorine's high electronegativity can profoundly alter the electronic properties of a molecule, influencing its acidity/basicity and its ability to form key interactions with biological targets.[1]
This compound serves as an exemplary "fluorinated building block," a strategy that remains a dominant approach in drug discovery.[3][4] This approach allows for the precise and efficient introduction of the desired fluorinated motif early in the synthetic sequence. This document serves as a practical guide for researchers, providing robust protocols and the scientific rationale for leveraging this key intermediate.
Physicochemical Properties & Handling
Before proceeding with synthetic protocols, it is crucial to understand the properties and safety considerations for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClFN₂ | |
| Molecular Weight | 176.62 g/mol | |
| Appearance | Solid | |
| CAS Number | 1059626-05-9 | [5][6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6] |
Safety Profile:
-
Hazards: May cause respiratory irritation and is harmful if swallowed.[5] As with all hydrazine derivatives, it should be handled with care, assuming potential toxicity.
-
Personal Protective Equipment (PPE): Always handle in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][7][8]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[5][7]
Application I: Synthesis of 5-Fluoro-1-benzyl-indoles via Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and powerful reaction for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[9][10] This method is frequently used to synthesize antimigraine drugs of the triptan class.[9] Using this compound allows for the synthesis of indoles with a fluorinated benzyl group at the N1 position, a motif of significant interest in medicinal chemistry. Note: The fluorine atom in this case is on the benzyl group, not the indole core itself.
Mechanistic Rationale
The accepted mechanism for the Fischer indole synthesis is a multi-step process that explains the choice of acidic catalysts and the structural requirements of the reactants.[9][10][11]
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[9][10]
-
[12][12]-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation, the ene-hydrazine undergoes a[12][12]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the phenyl ring.[9][11]
-
Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. Subsequent intramolecular attack by the terminal nitrogen forms a five-membered ring aminal intermediate.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[9][11]
The choice of a Brønsted acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical for catalyzing both the initial hydrazone formation and the subsequent rearrangement and cyclization steps.[9][12]
Visualization: Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer Indole Synthesis.
Detailed Experimental Protocol
Synthesis of 1-(4-Fluorobenzyl)-2-methyl-1H-indole
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes, Ethyl acetate (for TLC and chromatography)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Hydrazone Formation (Implicit): In this one-pot protocol, the hydrazone is formed in situ.
-
Reaction Setup: To a round-bottom flask charged with polyphosphoric acid (approx. 10 times the weight of the hydrazine), add toluene (approx. 5 mL per gram of PPA). Begin vigorous stirring.
-
Addition of Reactants: Add this compound (1.0 eq) and acetone (1.2 eq) to the stirring PPA/toluene mixture. Causality Note: PPA serves as both the acidic catalyst and a dehydrating agent, driving the reaction forward. Toluene helps to moderate the viscosity of the PPA, improving mixing.
-
Heating: Heat the reaction mixture to 80-90 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material and the appearance of a new, less polar spot (the indole product) indicates reaction completion. This typically takes 2-4 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring. b. Cautiously neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Purification: a. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. b. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry under high vacuum to yield the product as a solid or oil. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure.
-
Application II: Synthesis of Fluorinated Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a privileged scaffold in medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib. The most common synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[13][14] Using this compound provides a direct entry to N-benzylated pyrazoles bearing a fluorine atom.
General Reaction Scheme & Rationale
The reaction proceeds via a two-step sequence:
-
Condensation: The hydrazine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization/Dehydration: The remaining free amino group of the hydrazine then undergoes an intramolecular condensation with the second carbonyl group, eliminating a molecule of water to form the stable aromatic pyrazole ring.
The use of the hydrochloride salt of the hydrazine often necessitates neutral or slightly basic conditions to free the hydrazine for reaction, though some protocols proceed under acidic or even microwave-assisted neutral conditions.[15][16][17]
Visualization: Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of pyrazoles.
Detailed Experimental Protocol
Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol
-
Triethylamine (TEA) (1.1 eq)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and work-up
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of hydrazine).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution to neutralize the HCl salt and liberate the free hydrazine. Stir for 10 minutes at room temperature.
-
Addition of Dicarbonyl: Add acetylacetone (1.1 eq) dropwise to the stirring solution.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C). Causality Note: Heating accelerates both the initial condensation and the final dehydration step, leading to faster formation of the aromatic pyrazole.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. b. The crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography using a hexanes/ethyl acetate eluent system.
-
Characterization: Confirm the structure of the resulting oil or solid by spectroscopic methods (NMR, MS).
-
Application III: Synthesis of Fluorinated Pyridazines
Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. They are important pharmacophores found in drugs like the antihypertensive agent Cadralazine.[18] A primary synthetic route involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or its equivalent.[19][20]
General Reaction Scheme & Rationale
Similar to pyrazole synthesis, the formation of pyridazines relies on a condensation-cyclization sequence. Reacting (4-Fluorobenzyl)hydrazine with a 1,4-dicarbonyl compound (or a γ-ketoacid, which can be considered an equivalent) results in a double condensation to form a dihydropyridazine intermediate, which can then be oxidized or can eliminate water to yield the aromatic pyridazine ring.
| Reactant Combination | Resulting Heterocycle | Rationale |
| Hydrazine + 1,3-Diketone | Pyrazole | Forms a 5-membered ring |
| Hydrazine + 1,4-Diketone | Pyridazine | Forms a 6-membered ring |
Detailed Experimental Protocol
Synthesis of 1-(4-Fluorobenzyl)-6-phenyl-1,2-dihydropyridazin-3(2H)-one
-
Reagents & Materials:
-
This compound (1.0 eq)
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and work-up
-
-
Procedure:
-
Reaction Setup: Suspend 4-oxo-4-phenylbutanoic acid (1.0 eq) and this compound (1.0 eq) in glacial acetic acid (approx. 15 mL per gram of ketoacid) in a round-bottom flask.
-
Heating: Heat the mixture to reflux (approx. 118 °C) with stirring. Causality Note: Acetic acid serves as both the solvent and the acid catalyst, facilitating the condensation and cyclization while being easily removable.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the cooled mixture into a beaker of ice water (approx. 100 mL). A precipitate should form. c. Collect the solid product by vacuum filtration. d. Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Purification: a. Dry the solid product in a vacuum oven. b. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Analyze the purified, dried solid by NMR, MS, and melting point determination to confirm its identity and purity.
-
References
- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound | 1059626-05-9 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iglobaljournal.com [iglobaljournal.com]
- 20. Pyridazine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Safe Handling and Preparation of (4-Fluorobenzyl)hydrazine hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorobenzyl)hydrazine hydrochloride is a substituted hydrazine derivative of increasing importance in medicinal chemistry and drug development. Its structural motif is found in a variety of compounds investigated for diverse therapeutic applications. As with all hydrazine derivatives, this compound presents specific handling challenges due to its potential toxicity and reactivity. This guide provides a comprehensive overview of the essential safety protocols, solution preparation methods, and handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. By understanding the underlying chemical properties and potential hazards, researchers can confidently and safely incorporate this valuable reagent into their workflows.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. While comprehensive toxicological data for this specific compound is not fully available, information from its structural class and available Safety Data Sheets (SDS) allows for a robust risk assessment.[1] Hydrazine derivatives, as a class, are known for their potential to be toxic, corrosive, and carcinogenic.[2]
1.1. GHS Classification and Hazards
This compound is classified as acutely toxic if swallowed.[3] The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [1][4] |
1.2. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClFN₂ | [1] |
| Molecular Weight | 176.62 g/mol | [1] |
| Appearance | Solid, white to off-white powder | [5] |
| Solubility | Soluble in water.[5] Specific quantitative data in other common laboratory solvents (e.g., ethanol, DMSO, DMF) is not readily available. | |
| Stability | Stable under recommended storage conditions.[1] May be hygroscopic and sensitive to moisture.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with this compound.
2.1. Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities involving the solid compound or its concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the immediate work area.
2.2. Personal Protective Equipment (PPE)
The following PPE is required at a minimum:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] A face shield should be worn over the goggles when there is a risk of splashing.[2]
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[1]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened.[2]
-
Respiratory Protection: For situations where a fume hood is not feasible or in the event of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[1]
Safe Handling and Storage
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.
3.1. Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Never work with the compound on an open bench.
-
Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.
-
Use Appropriate Tools: Use spatulas and other tools made of compatible materials.
-
Work in a Designated Area: Clearly demarcate the area where this compound is being used.
3.2. Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
Moisture and Air Sensitivity: Due to its potential hygroscopic nature, consider storing the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of compounds for biological screening.
Materials:
-
This compound (MW: 176.62 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Appropriate glassware (e.g., volumetric flask, glass vial with a PTFE-lined cap)
-
Micropipettes
Procedure:
-
Preparation and Tare:
-
Don all required PPE and perform all subsequent steps in a certified chemical fume hood.
-
Place a clean, dry glass vial on the analytical balance and tare it.
-
-
Weighing the Compound:
-
Carefully weigh 1.77 mg of this compound into the tared vial.
-
Rationale: This amount is calculated to yield a 10 mM solution in a final volume of 1 mL. (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 176.62 g/mol = 0.0017662 g = 1.77 mg).
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Rationale: Anhydrous DMSO is used to minimize potential reactions with water, given the compound's sensitivity to moisture.[1]
-
Secure the cap on the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but avoid excessive heat.
-
-
Storage of the Stock Solution:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent degradation. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
-
Workflow for Safe Preparation of this compound Solution
Caption: Workflow for the safe preparation of a solution of this compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
5.1. Small Spills (Solid)
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material using a soft brush and dustpan to avoid creating dust.[1]
-
Collect: Place the collected material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium hypochlorite), followed by a thorough rinse with water.
5.2. Small Spills (Liquid Solution)
-
Evacuate and Secure: Restrict access to the spill area.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area as described for solid spills.
5.3. Large Spills
In the case of a large spill, evacuate the laboratory immediately, alert others in the vicinity, and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Segregation: Do not mix hydrazine waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to arrange for waste pickup. Chemical incineration in a facility equipped with an afterburner and scrubber is a common disposal method for hydrazine compounds.[1]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Conclusion
This compound is a valuable tool in chemical research and drug development. However, its potential hazards necessitate a diligent and informed approach to its handling and use. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet for the specific product you are using and adhere to your institution's safety policies.
References
The Lynchpin in Modern Agrochemical Design: A Guide to (4-Fluorobenzyl)hydrazine Hydrochloride in Synthesis
In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and sustainable crop protection agents. Among the versatile synthons available to the modern chemist, (4-Fluorobenzyl)hydrazine hydrochloride has emerged as a critical precursor, particularly in the synthesis of potent fungicides and insecticides. Its unique structural features—a reactive hydrazine moiety tethered to a fluorinated benzyl group—provide a powerful handle for the construction of complex heterocyclic scaffolds that are the cornerstone of many successful agrochemicals.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the mechanistic rationale behind its utility, present detailed protocols for the synthesis of key agrochemical classes, and offer insights into the optimization of these synthetic transformations.
The Strategic Advantage of the 4-Fluorobenzyl Moiety
The incorporation of fluorine into agrochemical candidates is a well-established strategy for enhancing their biological activity and metabolic stability. The 4-fluoro substituent on the benzyl ring of this compound imparts several advantageous properties to the final molecule:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms. This leads to increased bioavailability and prolonged efficacy of the active ingredient.
-
Increased Lipophilicity: The fluorine atom increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants and the chitinous exoskeleton of insects.
-
Altered Electronic Properties: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, potentially leading to stronger binding interactions with the target enzyme or receptor.
Core Application: The Gateway to Pyrazole Carboxamide Fungicides
A primary application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals, which includes several blockbuster products, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a process vital for energy production.
The synthesis of the core pyrazole ring is typically achieved through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This compound serves as the N1-functionalized hydrazine source, which ultimately places the 4-fluorobenzyl group on the pyrazole nitrogen.
Mechanistic Insight: The Knorr Pyrazole Synthesis
The reaction of this compound with a β-ketoester to form a pyrazole core generally proceeds via the Knorr pyrazole synthesis. The causality behind the experimental choices is rooted in controlling the regioselectivity of the cyclization.
The reaction is typically carried out in a protic solvent like ethanol or acetic acid. The acidic conditions facilitate the initial condensation of the hydrazine with the more reactive ketone carbonyl of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the enamine-like nitrogen onto the ester carbonyl, followed by dehydration, affords the stable aromatic pyrazole ring. The choice of the β-ketoester determines the substitution pattern on the pyrazole ring, a critical factor in fine-tuning the fungicidal activity.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key transformations involving this compound.
Protocol 1: Synthesis of a Representative N-(4-Fluorobenzyl)pyrazole Intermediate
This protocol outlines the synthesis of a key pyrazole intermediate, which can be further elaborated to a variety of pyrazole carboxamide fungicides.
Materials:
-
This compound
-
Ethyl 2-methyl-3-oxobutanoate
-
Ethanol, absolute
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.77 g, 10 mmol) and absolute ethanol (50 mL).
-
Stir the suspension at room temperature to achieve partial dissolution.
-
Add ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol) to the flask, followed by glacial acetic acid (0.6 mL, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 75-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Saponification of the Pyrazole Ester to the Carboxylic Acid
The pyrazole ester is then hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for amide coupling.
Materials:
-
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the pyrazole ester (2.62 g, 10 mmol) in ethanol (50 mL) in a 100 mL beaker with stirring.
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in deionized water (10 mL) to the beaker.
-
Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with deionized water (50 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Expected Yield:
The yield for the saponification is typically quantitative or near-quantitative (>95%).
Protocol 3: Amide Coupling to Form the Final Pyrazole Carboxamide
The final step involves the coupling of the pyrazole carboxylic acid with a substituted aniline to form the active pyrazole carboxamide fungicide.
Materials:
-
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (from Protocol 2)
-
2-Ethylaniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or another suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure (using thionyl chloride):
-
Suspend the pyrazole carboxylic acid (2.34 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture in an ice bath and add thionyl chloride (1.1 mL, 15 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (50 mL) and cool in an ice bath.
-
In a separate flask, dissolve 2-ethylaniline (1.21 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (20 mL).
-
Add the aniline solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography to obtain the final N-(2-ethylphenyl)-1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxamide.
Data Summary and Comparison
The following table summarizes typical reaction conditions and yields for the key synthetic steps.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Knorr Pyrazole Synthesis | (4-Fluorobenzyl)hydrazine HCl, β-Ketoester, Acetic Acid | Ethanol | Reflux (78) | 4-6 | 75-85 |
| 2 | Saponification | Pyrazole Ester, NaOH | Ethanol/Water | Room Temp. | 12-16 | >95 |
| 3 | Amide Coupling | Pyrazole Carboxylic Acid, Substituted Aniline, SOCl₂/Et₃N | DCM | 0 to Room Temp. | 4-6 | 80-90 |
Conclusion
This compound is a cornerstone intermediate in the synthesis of modern agrochemicals, particularly pyrazole carboxamide fungicides. Its strategic use allows for the efficient construction of the critical pyrazole scaffold while incorporating a fluorinated moiety that enhances the biological performance of the final active ingredient. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the agrochemical industry to leverage the full potential of this versatile building block in the development of next-generation crop protection solutions.
Application Notes and Protocols: One-Pot Synthesis Strategies Involving (4-Fluorobenzyl)hydrazine Hydrochloride
Introduction: The Strategic Importance of the 4-Fluorobenzyl Moiety in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The 4-fluorobenzyl group, in particular, offers a unique combination of properties: the fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, thereby positively modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate. (4-Fluorobenzyl)hydrazine hydrochloride serves as a critical building block for introducing this valuable moiety into a variety of heterocyclic scaffolds that form the core of many therapeutic agents.
This technical guide provides an in-depth exploration of one-pot synthesis strategies utilizing this compound. By streamlining synthetic sequences, one-pot reactions offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact. We will delve into the synthesis of three key heterocyclic systems: pyrazoles, 1,2,4-triazoles, and pyridazinones, all of which are prevalent in contemporary drug discovery programs.
I. One-Pot Synthesis of 1-(4-Fluorobenzyl)-Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a robust and widely used method.[1] Multicomponent reactions that generate the pyrazole ring in a single step have further enhanced the efficiency of accessing these important scaffolds.[2][3]
A. Mechanistic Rationale: The Paal-Knorr Condensation and In Situ Hydrazone Formation
The one-pot synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound proceeds through a cascade of reactions. The acidic nature of the hydrazine hydrochloride can catalyze the initial steps. The reaction is initiated by the formation of a hydrazone intermediate between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group, leading to a dihydroxypyrazolidine intermediate. Subsequent dehydration yields the aromatic pyrazole ring. In some variations, particularly with α,β-unsaturated ketones and aldehydes, a Michael addition can precede the cyclization.[4]
Figure 1. Workflow for the one-pot synthesis of 1-(4-fluorobenzyl)pyrazoles.
B. Protocol: Three-Component Synthesis of 1-(4-Fluorobenzyl)-3,5-disubstituted Pyrazoles
This protocol is adapted from established one-pot procedures for pyrazole synthesis involving hydrazine hydrochlorides.[5][6] It involves the condensation of a ketone, an aldehyde, and this compound to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole.
Materials:
-
This compound
-
Substituted ketone (e.g., acetophenone)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon or access to an oxygen line
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted ketone (1.0 mmol), the substituted aldehyde (1.0 mmol), and this compound (1.1 mmol).
-
Add methanol (10 mL) as the solvent.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the pyrazoline intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the pyrazoline is complete, replace the reflux condenser with a setup that allows for the introduction of oxygen (e.g., an oxygen balloon).
-
Add DMSO (5 mL) to the reaction mixture. The use of DMSO is crucial for the oxygen-based oxidation step due to its high oxygen solubility.[5]
-
Heat the reaction mixture to 80-100 °C under an oxygen atmosphere and stir for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-fluorobenzyl)-3,5-disubstituted pyrazole.
| Component 1 (Ketone) | Component 2 (Aldehyde) | Solvent System | Oxidant | Typical Yield |
| Acetophenone | Benzaldehyde | MeOH/DMSO | O₂ | 75-85% |
| Propiophenone | 4-Chlorobenzaldehyde | MeOH/DMSO | O₂ | 70-80% |
| Cyclohexanone | 4-Methoxybenzaldehyde | MeOH/DMSO | O₂ | 65-75% |
Table 1. Representative examples for the three-component synthesis of 1-(4-fluorobenzyl)pyrazoles.
II. One-Pot Synthesis of 1-(4-Fluorobenzyl)-Substituted 1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles that are integral to many antifungal and anticancer agents. One-pot syntheses of 1,2,4-triazoles often involve the condensation of a hydrazine with various nitrogen and carbon sources.[7][8]
A. Mechanistic Rationale: Acylamidine Pathway
A highly efficient and regioselective one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through the reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[9] The reaction proceeds via the initial formation of an acylamidine intermediate from the carboxylic acid and the amidine. This intermediate then undergoes condensation with (4-fluorobenzyl)hydrazine, followed by cyclization and dehydration to afford the 1,2,4-triazole ring.
Figure 2. Workflow for the three-component synthesis of 1,2,4-triazoles.
B. Protocol: Three-Component Synthesis of 1-(4-Fluorobenzyl)-3,5-disubstituted-1,2,4-Triazoles
This protocol is based on the highly regioselective one-pot process for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles.[9]
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., benzoic acid)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol) to the mixture to act as a base.
-
Add the coupling agent, HATU (1.1 mmol), to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the acylamidine intermediate.
-
Add this compound (1.0 mmol) to the reaction mixture. An additional equivalent of DIPEA may be required to neutralize the hydrochloride salt.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 1-(4-fluorobenzyl)-3,5-disubstituted-1,2,4-triazole.
| Component 1 (Carboxylic Acid) | Component 2 (Amidine) | Coupling Agent | Temperature | Typical Yield |
| Benzoic Acid | Benzamidine HCl | HATU | 80 °C | 80-90% |
| Acetic Acid | Acetamidine HCl | HATU | 80 °C | 75-85% |
| 4-Chlorobenzoic Acid | 4-Chlorobenzamidine HCl | HATU | 100 °C | 70-80% |
Table 2. Representative examples for the three-component synthesis of 1-(4-fluorobenzyl)-1,2,4-triazoles.
III. One-Pot Synthesis of 2-(4-Fluorobenzyl)-Substituted Pyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, with a carbonyl group in the ring. They are known for their diverse biological activities, including cardiovascular and anti-inflammatory effects.[10][11] The most common synthetic route involves the condensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid, with a hydrazine.[12][13]
A. Mechanistic Rationale: Friedel-Crafts Acylation and Cyclocondensation Cascade
A powerful one-pot strategy for the synthesis of pyridazinones involves a multicomponent reaction of an arene, a cyclic anhydride (like succinic anhydride), and a hydrazine in the presence of a Lewis acid catalyst.[14] The reaction is believed to proceed via a Friedel-Crafts acylation of the arene with the anhydride to form a γ-ketoacid in situ. This is followed by the formation of a hydrazone with (4-fluorobenzyl)hydrazine, which then undergoes intramolecular cyclization and dehydration to yield the pyridazinone product.
Figure 3. Workflow for the multicomponent synthesis of 2-(4-fluorobenzyl)pyridazinones.
B. Protocol: Multicomponent Synthesis of 6-Aryl-2-(4-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from multicomponent syntheses of pyridazinones and phthalazinones.[14][15]
Materials:
-
This compound
-
Substituted arene (e.g., toluene)
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar, add aluminum chloride (2.2 mmol) and 1,2-dichloroethane (10 mL) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted arene (1.0 mmol) and succinic anhydride (1.1 mmol) in DCE (5 mL).
-
Add the solution of the arene and anhydride dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the completion of the Friedel-Crafts acylation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 mmol) in one portion.
-
Allow the mixture to warm to room temperature and then heat to reflux for an additional 6-12 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 6-aryl-2-(4-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one.
| Component 1 (Arene) | Anhydride | Lewis Acid | Reflux Time (Cyclization) | Typical Yield |
| Toluene | Succinic Anhydride | AlCl₃ | 8 hours | 65-75% |
| Anisole | Succinic Anhydride | AlCl₃ | 6 hours | 70-80% |
| Bromobenzene | Succinic Anhydride | AlCl₃ | 12 hours | 55-65% |
Table 3. Representative examples for the multicomponent synthesis of 2-(4-fluorobenzyl)pyridazinones.
Conclusion
The one-pot synthesis strategies detailed in this guide offer efficient, scalable, and versatile routes to a variety of heterocyclic compounds bearing the medicinally important 4-fluorobenzyl moiety. By leveraging multicomponent reactions and cascade processes, researchers and drug development professionals can rapidly access libraries of novel pyrazoles, 1,2,4-triazoles, and pyridazinones for biological screening. The provided protocols, adapted from robust and well-established methodologies, serve as a practical starting point for the synthesis and exploration of new chemical entities. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. sphinxsai.com [sphinxsai.com]
- 12. iglobaljournal.com [iglobaljournal.com]
- 13. benchchem.com [benchchem.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from (4-Fluorobenzyl)hydrazine Hydrochloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with (4-Fluorobenzyl)hydrazine hydrochloride reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.
This compound is a key building block in medicinal chemistry, frequently employed in the synthesis of heterocyclic compounds like pyrazoles and in the formation of hydrazones.[1][2] The presence of the fluorobenzyl moiety can impart unique pharmacological properties, but it also influences the physical characteristics of the reaction products, often complicating their isolation. This guide provides solutions to common purification hurdles in a direct question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the work-up and purification of products derived from (4-fluorobenzyl)hydrazine.
Q1: My reaction seems complete by TLC, but the crude product is an oil and refuses to crystallize. What are my options?
A1: This is a frequent challenge, particularly with hydrazone derivatives or complex heterocyclic products. An oily product often signifies the presence of impurities that disrupt crystal lattice formation or indicates that the product itself is a low-melting solid or liquid at room temperature.
Core Reasons & Immediate Actions:
-
Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) can trap your product in an oily state. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable.
-
Impurity Interference: Even small amounts of unreacted starting materials or byproducts can inhibit crystallization.
-
Mixture of Isomers: If your product can exist as isomers (e.g., E/Z isomers in hydrazones), you may have an isomeric mixture that is more difficult to crystallize than a single isomer.
Troubleshooting Steps:
-
Trituration: This is the first and simplest technique to attempt. Stir or sonicate the oil with a cold, non-polar solvent in which your product is insoluble but the impurities are at least partially soluble (e.g., n-hexane, pentane, or diethyl ether).[3] This process can wash away impurities and induce nucleation, often converting the oil into a solid precipitate.[3]
-
Mixed-Solvent Recrystallization: If trituration fails, attempt recrystallization from a binary solvent system. Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, dichloromethane, or ethanol).[3] Then, slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexane or petroleum ether) dropwise at a slightly elevated temperature until the solution becomes faintly turbid.[3] Allow it to cool slowly. The gradual change in polarity can promote the formation of high-quality crystals.
-
Chromatography: If all else fails, column chromatography is the definitive method to isolate the pure product from the oil.[4]
Q2: My post-reaction TLC shows multiple spots. What are the most probable impurities I need to remove?
A2: Understanding the potential side reactions of (4-fluorobenzyl)hydrazine is key to identifying impurities.
Likely Impurities:
-
Unreacted (4-Fluorobenzyl)hydrazine: As a polar hydrochloride salt or its free base, it often streaks or remains at the baseline on silica gel TLC plates.
-
Unreacted Aldehyde/Ketone/Ester: The electrophilic partner in your reaction.
-
Azine Byproduct: The hydrazone product can sometimes react with another molecule of the starting aldehyde or ketone, forming a symmetrical azine. This is especially common if the reaction is heated for extended periods.[5]
-
Oxidation Products: The hydrazine moiety can be oxidized to form azo compounds, which are often colored (yellow/orange).[6]
Below is a diagram illustrating the origin of these common contaminants.
Caption: Origin of common impurities in the reaction mixture.
Q3: How can I effectively remove unreacted this compound?
A3: Due to its polarity and basicity, this starting material can be removed using several methods.
-
Aqueous Wash (Acid-Base Extraction): This is the most efficient method during work-up. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic hydrazine free base will be protonated and partition into the aqueous layer, while your likely less polar product remains in the organic phase. If you started with the hydrochloride salt and the reaction medium is organic, a simple water or brine wash can effectively remove it.[4]
-
Silica Gel Chromatography: Hydrazine and its salts are highly polar and tend to stick strongly to silica gel.[7] When you run a column, the unreacted hydrazine will often remain on the column or elute very slowly, allowing for good separation from your desired, less polar product.
-
Precipitation/Recrystallization: If your product is a solid that can be recrystallized, the highly soluble hydrazine hydrochloride will typically remain in the mother liquor.[4]
Q4: My isolated product is yellow/orange, but the literature reports it as a white solid. How can I decolorize it?
A4: Unwanted color often arises from trace, highly conjugated impurities, such as oxidation byproducts (azo compounds) or residual reagents.
-
Recrystallization with Activated Charcoal: This is a classic and highly effective method. Dissolve your crude product in a suitable hot solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[4] Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite or fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.[4] Caution: Using too much charcoal can lead to significant loss of your desired product.
Part 2: Experimental Protocols & Workflows
This section provides standardized procedures for the key purification techniques discussed above.
Purification Decision Workflow
The following workflow provides a logical pathway for purifying your crude product.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Optimized Recrystallization for Oily Products
This protocol details the mixed-solvent technique for inducing crystallization from an oil.
-
Solvent Selection: Identify a "good" solvent (e.g., Ethyl Acetate) that fully dissolves your oily product and a "poor" anti-solvent (e.g., n-Hexane) in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Place the oil in a flask and add the minimum volume of the "good" solvent at room temperature or with gentle warming to achieve complete dissolution.
-
Addition of Anti-solvent: While stirring, add the "poor" solvent dropwise. You are looking for the point of incipient cloudiness (precipitation).
-
Re-dissolution: If the solution becomes cloudy, add a few drops of the "good" solvent until the solution becomes clear again. This brings you to a state of saturation.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling is critical. If no crystals form, try gently scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites.
-
Cooling: Once crystal growth begins, you can place the flask in an ice bath or refrigerator to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[4]
Protocol 2: Standard Silica Gel Column Chromatography
This is the go-to method for separating complex mixtures or purifying non-crystalline products.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give your desired product an Rf value of approximately 0.25-0.35. A common starting point for hydrazone derivatives is a mixture of hexane and ethyl acetate.[3] For more polar products, dichloromethane/methanol might be necessary.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful solvent addition.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
Part 3: Data & Reference Tables
Table 1: Common Solvents for Recrystallization & Trituration
| Solvent Class | Examples | Typical Use Case |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for recrystallizing moderately polar solids like hydrazides and many heterocyclic products.[3][4] |
| Esters | Ethyl Acetate | Excellent "good" solvent for dissolving a wide range of products for mixed-solvent recrystallization. |
| Halogenated | Dichloromethane (DCM), Chloroform | Used for dissolving less polar products; often paired with hexane.[3] |
| Aprotic Polar | Acetonitrile, Acetone | Can be effective for recrystallizing highly soluble or oily products.[3] |
| Hydrocarbons | n-Hexane, Pentane, Petroleum Ether | Used as anti-solvents (poor solvents) and for trituration to remove non-polar impurities.[3] |
| Ethers | Diethyl Ether | Primarily used for trituration and washing due to its high volatility and low polarity. |
Table 2: Typical TLC Eluent Systems
| Product Polarity | Suggested Eluent System (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | The most common starting point for many organic products. |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | Effective for more polar products. |
| Basic Products | Hexane / Ethyl Acetate with 1% Triethylamine | The basic additive helps prevent streaking of basic compounds (like hydrazones) on acidic silica gel.[3] |
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride (EVT-15267519) | 2044707-16-4 [evitachem.com]
- 7. reddit.com [reddit.com]
Common side reactions of (4-Fluorobenzyl)hydrazine hydrochloride and how to avoid them
Welcome to the technical support center for (4-Fluorobenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in organic synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: My yield of the desired hydrazone is consistently low, and I observe a significant amount of a higher molecular weight byproduct. What is likely happening?
A1: A common side reaction in hydrazone formation is the generation of an azine byproduct . This occurs when the initially formed hydrazone, which is still nucleophilic, reacts with a second molecule of the aldehyde or ketone starting material. This is particularly prevalent if there is a localized excess of the carbonyl compound or if the reaction is heated for an extended period.
To mitigate azine formation, it is crucial to control the stoichiometry of the reactants. A general recommendation is to use a slight excess (1.1 to 1.2 equivalents) of this compound. Additionally, the slow, dropwise addition of the carbonyl compound to a solution of the hydrazine can prevent localized high concentrations of the electrophile, thereby minimizing the formation of the azine.[1]
Q2: During workup or purification, I am losing a significant portion of my hydrazone product. What could be the cause?
A2: Hydrazones are susceptible to hydrolysis , especially under acidic conditions.[2][3] The C=N bond can be cleaved by water, reverting the hydrazone to the parent (4-Fluorobenzyl)hydrazine and the carbonyl compound. This is a common issue during aqueous workups or purification on silica gel, which is inherently acidic.
To avoid hydrolysis, it is advisable to perform a non-aqueous workup if possible. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) and minimize the contact time. For purification, consider using deactivated or basic alumina for column chromatography instead of silica gel. Alternatively, you can treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize its acidity.[4] Recrystallization is often a preferred method for purifying hydrazones as it avoids these issues.
Synthesis of Heterocycles
Q3: I am attempting a Fischer indole synthesis with this compound and a ketone, but the reaction mixture is turning into a dark, intractable tar. How can I prevent this?
A3: Tar formation is a frequent challenge in the Fischer indole synthesis, which is typically conducted under harsh acidic conditions and at elevated temperatures.[5][6] These conditions can lead to the polymerization and decomposition of the starting materials, the intermediate hydrazone, or the indole product itself.
To minimize tarring, several strategies can be employed:
-
Choice of Acid Catalyst: While strong Brønsted acids like sulfuric acid or polyphosphoric acid are common, they can be overly aggressive. Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[5]
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that affords a reasonable conversion rate. Monitor the reaction closely by TLC and avoid prolonged heating once the product is formed.
-
Solvent: Using a high-boiling point solvent that can also act as a mild catalyst, such as acetic acid, can sometimes provide a more controlled reaction.[7] Recently, milder conditions using low-melting mixtures of tartaric acid and dimethylurea have been reported to tolerate sensitive functional groups.[8]
Q4: In the synthesis of a pyrazole from this compound and an unsymmetrical 1,3-dicarbonyl compound, I am obtaining a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?
A4: The formation of regioisomers is a classic problem in the Knorr pyrazole synthesis with unsymmetrical dicarbonyls. The (4-Fluorobenzyl)hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two carbonyl groups of differing reactivity. The regiochemical outcome is a delicate balance of steric and electronic effects, as well as reaction conditions.[9]
To control the regioselectivity, consider the following approaches:
-
pH Control: The pH of the reaction medium is critical. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions can favor the other. A systematic screen of pH is recommended.[10]
-
Solvent Effects: The choice of solvent can have a profound impact. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), have been shown to significantly enhance the preference for one regioisomer.[9]
-
Stepwise Procedure: Instead of a one-pot reaction, consider a stepwise approach. First, isolate the intermediate hydrazone from the more reactive carbonyl group under mild conditions. Then, perform the cyclization under conditions that favor the desired regiochemical outcome.
Troubleshooting Guides
Guide 1: Hydrazone Formation
Issue: Low yield of the desired hydrazone from this compound and an aldehyde/ketone, with significant side product formation.
| Possible Cause | Proposed Solution | Experimental Protocol |
| Azine Formation | Maintain a slight excess of the hydrazine and add the carbonyl compound slowly. | 1. Dissolve this compound (1.1 eq.) and a base (e.g., sodium acetate, 1.2 eq.) in ethanol. 2. Slowly add a solution of the carbonyl compound (1.0 eq.) in ethanol dropwise over 30 minutes at room temperature. 3. Stir for 2-4 hours and monitor by TLC. 4. Isolate the product by filtration if it precipitates, or by extraction after removing the ethanol under reduced pressure. |
| Hydrolysis during Workup/Purification | Use a non-acidic workup and purification method. | 1. After the reaction, quench with a saturated solution of sodium bicarbonate. 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). 3. Dry the organic layer over anhydrous sodium sulfate and concentrate. 4. Purify by recrystallization or column chromatography on basic alumina or silica gel treated with 1% triethylamine.[4] |
| Incomplete Reaction | Increase reaction temperature or add a mild acid catalyst. | 1. In a flask, combine this compound (1.1 eq.) and the carbonyl compound (1.0 eq.) in ethanol. 2. Add a catalytic amount of acetic acid (e.g., 2-3 drops). 3. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. 4. Cool to room temperature and isolate the product.[7] |
Workflow for Troubleshooting Hydrazone Formation
Guide 2: Fischer Indole Synthesis
Issue: Formation of tar and low yield of the desired fluorinated indole.
| Possible Cause | Proposed Solution | Experimental Protocol |
| Harsh Acidic Conditions | Use a milder Lewis acid catalyst. | 1. Pre-form the hydrazone of your ketone with this compound. 2. In a separate flask under an inert atmosphere (N₂ or Ar), add the hydrazone (1.0 eq.) to a suspension of anhydrous zinc chloride (2.0 eq.) in a high-boiling solvent like toluene. 3. Heat the mixture to reflux and monitor by TLC. 4. Upon completion, cool the reaction, quench carefully with a basic solution (e.g., 2M NaOH), and extract the product. |
| High Reaction Temperature | Employ a lower temperature protocol. | 1. Dissolve the pre-formed hydrazone in glacial acetic acid. 2. Heat the solution at a lower temperature (e.g., 80-90 °C) for a longer period. 3. Monitor the reaction progress carefully to avoid over-heating and decomposition. 4. Work up by pouring the cooled reaction mixture into ice water and collecting the precipitated product.[5] |
| Oxidative Side Reactions | Conduct the reaction under an inert atmosphere. | 1. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of nitrogen or argon. 2. Use degassed solvents. 3. Follow the standard Fischer indole protocol, maintaining the inert atmosphere throughout the reaction and workup. |
Decision Tree for Mitigating Tar Formation in Fischer Indole Synthesis
References
- 1. Azine - Wikipedia [en.wikipedia.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Methods for Removing Unreacted (4-Fluorobenzyl)hydrazine Hydrochloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are seeking robust and reliable methods for removing unreacted (4-fluorobenzyl)hydrazine hydrochloride from their reaction mixtures. As a common reagent in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients, its effective removal is critical for ensuring product purity and avoiding potential genotoxicity concerns associated with residual hydrazine species.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific synthetic context.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal?
Answer: Understanding the physicochemical properties of your impurity is the first step in designing an effective purification strategy. This compound is a salt, which dictates its behavior, particularly its solubility.
The key is the equilibrium between the hydrochloride salt and its corresponding free base. The hydrochloride salt is polar and exhibits high solubility in aqueous media. Conversely, the free base is significantly less polar and more soluble in organic solvents. This pH-dependent solubility is the primary lever we will use for separation via liquid-liquid extraction.
| Property | This compound | (4-Fluorobenzyl)hydrazine (Free Base) | Significance for Purification |
| Form | Solid | Liquid/Low-Melting Solid | Affects handling and dissolution. |
| Molecular Weight | 176.62 g/mol | 140.16 g/mol [3] | Relevant for characterization. |
| Expected Solubility | High in water, low in non-polar organic solvents. | Low in water, higher in organic solvents (e.g., DCM, EtOAc, Ether).[4] | Crucial for liquid-liquid extraction. |
| Reactivity | Basic nitrogen atoms (protonated) | Nucleophilic primary amine | The free base can be scavenged by electrophiles. |
Q2: My desired product is stable and soluble in a water-immiscible organic solvent. How can I use a liquid-liquid extraction to remove the hydrazine salt?
Answer: This is the most common and often most effective first-pass purification method. The goal is to manipulate the pH of the aqueous phase to ensure the hydrazine impurity remains there while your organic-soluble product is extracted.
The core principle is that the protonated hydrazine salt (R-NH-NH₃⁺ Cl⁻) is highly water-soluble ("water-loving"). By keeping the aqueous phase neutral or slightly acidic, you prevent its deprotonation into the more organic-soluble free base (R-NH-NH₂).
-
Solvent Removal: If your reaction was run in a water-miscible solvent (e.g., ethanol, THF), first remove it under reduced pressure.
-
Redissolution: Dissolve the resulting crude residue in a water-immiscible organic solvent, such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a neutral or slightly acidic aqueous solution.
-
Option A (Neutral): Wash with deionized water (2-3 times the volume of the organic phase).
-
Option B (Slightly Acidic): Wash with a saturated ammonium chloride (NH₄Cl) solution or a dilute (e.g., 0.1 M) HCl solution. This further suppresses the deprotonation of the hydrazine, ensuring it stays in the aqueous phase.[4]
-
-
Phase Separation: Allow the layers to separate fully. Drain the aqueous layer, which now contains the bulk of the this compound impurity.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield your crude product, now significantly depleted of the hydrazine salt.
Caption: Workflow for removing hydrazine salt via aqueous extraction.
Q3: The aqueous workup helped, but I still see residual hydrazine. What are my options now?
Answer: If a simple aqueous wash is insufficient, it may be because your product has some basicity, causing incomplete separation, or some of the hydrazine free base is partitioning into the organic layer. Here are the next logical steps, ranging from simple to more advanced techniques.
Due to its polar nature (especially the two nitrogen atoms), (4-fluorobenzyl)hydrazine and its salt will adhere strongly to silica gel. In most cases, a non-polar product will elute much earlier, allowing for excellent separation.
-
Principle: Silica gel is a polar stationary phase. Polar compounds have a stronger interaction and move more slowly. The hydrazine, being highly polar, will have a very low Retention factor (Rf) and may not even move from the baseline in many solvent systems.
-
Protocol:
-
Adsorb your crude product onto a small amount of silica gel.
-
Load it onto a pre-packed silica gel column.
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent while monitoring the fractions by Thin-Layer Chromatography (TLC).
-
Your desired, less-polar product should elute first. The highly polar hydrazine will remain on the column or require a very polar eluent (like methanol) to be washed off.
-
For trace amounts or difficult separations, scavenger resins are an elegant solution. These are solid-supported reagents that selectively react with and bind the impurity, which is then simply filtered off.[5]
-
Principle: You select a resin with a functional group that reacts specifically with hydrazines. For (4-fluorobenzyl)hydrazine (as the free base), an electrophilic resin is ideal.
-
Recommended Resin: An isocyanate-functionalized polystyrene resin is highly effective for scavenging primary amines and hydrazines.[6] The hydrazine's nucleophilic nitrogen attacks the isocyanate, forming a covalent bond and sequestering the impurity onto the solid support.
-
Protocol:
-
Ensure your reaction mixture is neutralized or slightly basic to have the hydrazine in its free base form.
-
Add the isocyanate scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual hydrazine) to the solution of your crude product in an appropriate solvent (e.g., DCM, THF).
-
Stir the mixture at room temperature for 4-16 hours.[7]
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of solvent.
-
The combined filtrate contains your purified product, free of the hydrazine impurity.
-
References
- 1. sielc.com [sielc.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. (4-Fluorobenzyl)hydrazine | C7H9FN2 | CID 15163346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Scavenger resin - Wikipedia [en.wikipedia.org]
- 6. suprasciences.com [suprasciences.com]
- 7. Metal Scavengers [sigmaaldrich.com]
Optimizing reaction temperature and time for (4-Fluorobenzyl)hydrazine hydrochloride
Technical Support Center: (4-Fluorobenzyl)hydrazine Hydrochloride Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on the critical parameters of reaction temperature and time, offering troubleshooting advice and optimization strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound. The advice provided is grounded in established chemical principles to empower users to make informed decisions during their experiments.
Q1: I am attempting the synthesis via direct alkylation of hydrazine with 4-fluorobenzyl chloride and my yields are consistently low. How should I adjust the temperature and time?
A1: Low yields in this SN2 reaction are typically due to either incomplete reaction or the formation of side products. Temperature and time are critically linked here.
-
Incomplete Reaction: If you observe significant unreacted 4-fluorobenzyl chloride (via TLC or LC-MS analysis), the reaction may be too slow. This often occurs if the temperature is too low. A modest, incremental increase in temperature (e.g., from 25-30°C to 40-45°C) can significantly increase the reaction rate. Similarly, extending the reaction time can allow for greater conversion.[1]
-
Side Product Formation: The most common side product is the di-substituted bis(4-fluorobenzyl)hydrazine. This occurs when the desired product, (4-fluorobenzyl)hydrazine, acts as a nucleophile and reacts with another molecule of 4-fluorobenzyl chloride. This side reaction is often accelerated at higher temperatures.[2]
Optimization Strategy: The key is to find a balance. Start with a lower temperature (e.g., 25-30°C) and monitor the reaction closely.[1] If conversion is slow after several hours, consider a slight temperature increase. It is often preferable to run the reaction for a longer time at a moderate temperature than for a shorter time at a high temperature, as this typically provides better selectivity for the mono-alkylated product.[2]
Q2: My main impurity is the di-alkylated product, bis(4-fluorobenzyl)hydrazine. How can I use temperature and time to suppress its formation?
A2: The formation of the di-alkylated byproduct is a classic problem of over-alkylation.[2] To minimize this, you need to favor the reaction of hydrazine with the benzyl chloride over the reaction of the already-formed product.
-
Temperature Control: Lowering the reaction temperature will decrease the rate of both the desired and undesired reactions. However, it often has a more pronounced effect on suppressing the secondary alkylation, thus improving selectivity. Running the reaction at a controlled room temperature (20-25°C) or even slightly below may be beneficial.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Once a significant portion of the 4-fluorobenzyl chloride is gone, the relative concentration of the mono-substituted product increases, making the secondary alkylation more probable. Monitor the reaction and quench it (e.g., by proceeding to the acidification/crystallization step) once you reach an optimal conversion level, even if a small amount of starting material remains.
Q3: I am using a reductive amination approach, starting with 4-fluorobenzaldehyde and hydrazine. The initial hydrazone formation is sluggish. Can I simply increase the heat?
A3: While gentle heating can facilitate hydrazone formation, excessive temperature can be detrimental. Hydrazone formation is a reversible condensation reaction that is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid to maintain a pH of 4-6).[3]
-
Effect of Temperature: Increasing the temperature will shift the equilibrium and can accelerate the reaction. However, high temperatures can promote the formation of an azine byproduct, where a second molecule of the aldehyde reacts with the initially formed hydrazone.[3][4]
-
Optimization Strategy: Before resorting to high temperatures, ensure your pH is optimal (slightly acidic). If the reaction is still slow at room temperature, gentle warming to 40-50°C is a reasonable step. Monitor by TLC for the disappearance of the aldehyde and the appearance of the hydrazone spot. Avoid prolonged heating to minimize azine formation.
Q4: During the reduction of my (4-fluorobenzyl)hydrazone with a hydride reagent (e.g., NaBH₄), I'm getting incomplete conversion. How do I optimize this step?
A4: The reduction of a hydrazone to a hydrazine is typically efficient, but incomplete conversion can occur.
-
Temperature: Most borohydride reductions are effective at room temperature or even cooler (0°C to 25°C).[5] Running the reaction at very low temperatures may slow it down unnecessarily. Conversely, there is rarely a need for high temperatures, which could lead to the decomposition of the reducing agent or the product.
-
Time: This is the more likely parameter to adjust. Reductions can take anywhere from 1 to 12 hours. The best approach is to monitor the reaction (e.g., by TLC or LC-MS) every hour or two. Continue the reaction until the hydrazone starting material is no longer detectable. Simply leaving it for a "standard" amount of time without monitoring can lead to incomplete reactions or, if left too long after completion, potential degradation during workup.
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a systematic approach to optimizing reaction temperature and time for your synthesis. This iterative process is crucial for developing a robust and reproducible protocol.
Caption: A decision workflow for iterative optimization of reaction parameters.
Impact of Temperature & Time on Synthesis
The following table summarizes the general effects of adjusting temperature and time on the two primary synthetic routes to (4-Fluorobenzyl)hydrazine.
| Parameter Change | Route 1: Direct Alkylation (4-fluorobenzyl chloride + N₂H₄) | Route 2: Reductive Amination (Hydrazone Reduction) | Scientific Rationale |
| Increase Temperature | ↑ Rate, but ↑ Risk of Di-alkylation | ↑ Rate of Hydrazone Formation; Can degrade reducing agent in reduction step | Increases kinetic energy, overcoming activation barriers for both desired and undesired reactions. |
| Decrease Temperature | ↓ Rate, but ↑ Selectivity for Mono-alkylation | ↓ Rate; May lead to incomplete reaction | Reduces available energy, favoring the lower activation energy pathway and minimizing side reactions. |
| Increase Time | ↑ Conversion, but ↑ Risk of Di-alkylation over time | ↑ Conversion of starting material | Allows the reaction to proceed further towards completion. |
| Decrease Time | ↓ Conversion; May leave starting material unreacted | ↓ Conversion; Risk of incomplete reaction | Halts the reaction before slower, undesired side reactions can occur significantly. |
Reference Experimental Protocol: Direct Alkylation
This protocol for the synthesis of this compound from 4-fluorobenzyl chloride and hydrazine hydrate is designed to be self-validating through in-process monitoring.
Materials:
-
4-Fluorobenzyl chloride
-
Hydrazine hydrate (99%+)
-
Deionized Water
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (approx. 8-10 molar equivalents) and deionized water. Cool the solution to 0-5°C using an ice bath.
-
Addition of Alkylating Agent: Slowly add 4-fluorobenzyl chloride (1 equivalent) dropwise to the cooled hydrazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30°C). Stir vigorously.
-
In-Process Monitoring (Optimization Point):
-
After 2 hours, take a small aliquot of the reaction mixture, quench it with water, and extract with a small amount of ethyl acetate.
-
Analyze the organic extract by TLC or LC-MS to determine the ratio of starting material to product.
-
Decision: If a significant amount of starting material remains, continue stirring and re-analyze every 2 hours. The optimal time is typically 4-8 hours.[1] If the reaction is still incomplete after 8 hours, consider re-running the experiment at a slightly higher temperature (e.g., 35°C).
-
-
Workup and Extraction: Once the reaction reaches optimal conversion, add dichloromethane to the flask and stir for 20 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with dichloromethane.
-
Acidification and Precipitation: Combine the organic layers. Slowly add a solution of concentrated HCl in ethyl acetate or isopropanol. Stir the mixture for 2-4 hours at room temperature. The hydrochloride salt of the product will precipitate.
-
Isolation and Purification: Filter the precipitated solid and wash it with fresh dichloromethane. To further purify, create a slurry of the solid in isopropanol, heat it gently (e.g., to 60-65°C) for 45 minutes, then cool back to room temperature and stir for 3 hours.[1]
-
Final Product: Filter the purified solid, wash with cold isopropanol, and dry under vacuum to yield this compound as a solid.
References
Troubleshooting low yields in the synthesis of hydrazones from (4-Fluorobenzyl)hydrazine hydrochloride
Welcome to the technical support center for the synthesis of hydrazones using (4-Fluorobenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important transformation. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the synthesis of hydrazones from this compound.
Q1: Why is my hydrazone yield unexpectedly low?
Low yields can stem from several factors, including suboptimal reaction pH, incorrect stoichiometry, the presence of side reactions, or issues with product isolation. A systematic troubleshooting approach, as detailed in the subsequent sections, is crucial for identifying and resolving the specific cause.
Q2: Do I need to neutralize the this compound before the reaction?
Yes, it is highly recommended. The hydrochloride salt is acidic and can protonate the hydrazine, reducing its nucleophilicity. Neutralization with a mild base to generate the free hydrazine in situ is a critical first step for an efficient reaction.
Q3: What is the optimal pH for hydrazone formation?
The reaction rate of hydrazone formation is pH-dependent.[1][2] Generally, a slightly acidic medium (pH 4-6) is optimal.[3] This pH is a compromise: it's acidic enough to catalyze the dehydration of the intermediate but not so acidic that it fully protonates the hydrazine, rendering it non-nucleophilic.[2]
Q4: Can I use a catalyst to improve the reaction rate and yield?
Acid catalysis is inherent to the mechanism, but external catalysts can also be employed. Small amounts of acids like acetic acid or catalysts such as aniline and its derivatives can accelerate the reaction, especially at neutral pH.[4]
Q5: I see an unexpected byproduct in my reaction mixture. What could it be?
A common byproduct is the corresponding azine, formed by the reaction of the desired hydrazone with a second molecule of the aldehyde or ketone starting material.[3][5] This is more likely if the carbonyl compound is used in excess.
In-Depth Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted (4-Fluorobenzyl)hydrazine or the carbonyl compound, consider the following troubleshooting steps.
| Parameter | Problem | Solution | Mechanistic Rationale |
| pH of Reaction | The reaction medium is too acidic or too basic. | Adjust the pH to a range of 4-6 using a mild acid (e.g., acetic acid) or base (e.g., sodium acetate).[3] | The reaction proceeds through a pH-sensitive mechanism.[1] At low pH, the hydrazine is protonated and non-nucleophilic.[2] At high pH, the carbonyl is not sufficiently activated, and the dehydration step is slow. |
| Stoichiometry | Incorrect molar ratio of reactants. | Use a slight excess (1.1-1.2 equivalents) of the (4-Fluorobenzyl)hydrazine. | This helps to drive the reaction to completion and can minimize the formation of azine byproducts.[3] |
| Reaction Time/Temp | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C). | Hydrazone formation can be slow at room temperature, and moderate heating can increase the reaction rate without promoting significant side reactions. |
| Solvent Choice | The solvent is not appropriate for the reaction. | Use a protic solvent like ethanol or methanol, which can facilitate proton transfer steps in the mechanism. | The choice of solvent can influence reaction kinetics, with polar protic solvents often being effective for hydrazone formation.[6][7] |
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same solvent.
-
Add a mild base (e.g., sodium acetate, 1.2 equivalents) to the hydrazine solution and stir for 10-15 minutes to generate the free hydrazine.
-
Slowly add the hydrazine solution to the carbonyl solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to adjust the pH to the optimal range.
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of Azine Byproduct
The presence of a symmetrical byproduct with a mass corresponding to two carbonyl units and one nitrogen unit is indicative of azine formation.
Caption: Decision workflow to minimize azine byproduct formation.
-
Dissolve this compound (1.2 equivalents) and a mild base (e.g., triethylamine, 1.3 equivalents) in the chosen solvent in a round-bottom flask.
-
In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.
-
Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes.[3]
-
Monitor the reaction for the disappearance of the carbonyl starting material.
Issue 3: Product Lost During Workup and Purification
Low isolated yields despite good conversion can be due to the properties of the fluorinated hydrazone.
| Issue | Potential Cause | Recommended Solution |
| Product is water-soluble | The polarity of the fluorinated hydrazone may lead to some solubility in the aqueous phase during extraction. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product degradation on silica gel | The slightly acidic nature of silica gel can cause hydrolysis of the hydrazone during column chromatography. | Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine). Alternatively, use a different stationary phase like alumina. |
| Difficulty with recrystallization | The product may be too soluble or insoluble in common solvents. | Perform a systematic solvent screen to find a suitable solvent or solvent system for recrystallization. Consider techniques like slow evaporation or vapor diffusion. |
Characterization of Your Hydrazone
Confirming the structure of your synthesized hydrazone is crucial. The following spectroscopic methods are typically used for characterization.[8][9][10][11]
-
¹H NMR: Look for the characteristic imine proton (-N=CH-) signal, typically a singlet in the range of 7.5-8.5 ppm. The signals for the aromatic protons and the benzylic protons should also be present and consistent with the expected structure.
-
¹³C NMR: The imine carbon signal will appear in the range of 140-160 ppm.
-
FT-IR: A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration. The N-H stretch will appear around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired hydrazone.
Reaction Mechanism Overview
Understanding the mechanism of hydrazone formation is key to effective troubleshooting.
Caption: Simplified mechanism of hydrazone formation.
The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon.[1][12] This is followed by a series of proton transfers and the elimination of a water molecule to form the final hydrazone product.[1] The dehydration step is generally the rate-limiting step and is catalyzed by acid.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study | MDPI [mdpi.com]
- 10. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemtube3d.com [chemtube3d.com]
Impact of solvent choice on the outcome of reactions with (4-Fluorobenzyl)hydrazine hydrochloride
Welcome to the technical support center for (4-Fluorobenzyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on how solvent selection critically influences reaction outcomes. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is primarily used as a key building block in the synthesis of nitrogen-containing heterocyclic compounds. The most frequent applications include:
-
Hydrazone Formation: Condensation with aldehydes and ketones to form stable hydrazones. This is often the initial step for subsequent reactions.[1][2][3]
-
Fischer Indole Synthesis: An acid-catalyzed reaction with aldehydes or ketones to produce substituted indoles, which are vital scaffolds in pharmaceuticals.[4][5][6]
-
Synthesis of Pyrazole Derivatives: Reaction with 1,3-dicarbonyl compounds or their equivalents.[7]
-
Nucleophilic Substitution Reactions: Where the hydrazine moiety acts as a nucleophile.[8]
Q2: How does the hydrochloride salt form affect my reaction setup?
The compound is supplied as a hydrochloride salt to improve its stability and shelf-life.[9][10] This has two primary implications for your experiments:
-
Solubility: As an ionic salt, it exhibits higher solubility in polar protic solvents like water, ethanol, and methanol compared to its free base form.[11]
-
Reactivity: The hydrazine nitrogen atoms are protonated. For reactions requiring the free nucleophilic hydrazine, a base (e.g., triethylamine, sodium acetate, or sodium carbonate) must be added to the reaction mixture to liberate the free base in situ. Alternatively, for reactions conducted under acidic conditions, such as the Fischer indole synthesis, the hydrochloride salt can often be used directly.[5][6]
Q3: Why is solvent choice so critical for reactions with this reagent?
Solvent selection is paramount because it directly governs several key reaction parameters:
-
Solubility of Reactants: this compound and the other starting materials must be sufficiently soluble for the reaction to proceed efficiently.
-
Reaction Mechanism and Kinetics: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction rate and even the mechanistic pathway.[12][13] For instance, polar protic solvents can stabilize charged intermediates common in hydrazone formation.[12]
-
Side Product Formation: The choice of solvent can either promote or suppress the formation of undesired byproducts, such as azines in hydrazone synthesis.
-
Product Isolation: The solubility of the final product in the reaction solvent will dictate the ease and efficiency of purification and isolation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, linking problems to solvent-related causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Q: I am attempting a hydrazone formation reaction with an aliphatic ketone, but I'm getting very low yield, and my starting materials are largely unconsumed. What's going wrong?
A: This is a common issue that often points to problems with solubility, reactivity, or reaction equilibrium. Let's break down the potential solvent-related causes.
Possible Cause 1: Poor Solubility of the Hydrazine Salt. Your this compound may not be fully dissolved in the chosen solvent, preventing it from participating in the reaction.
-
Solution: Switch to a more polar protic solvent. Ethanol or methanol are excellent starting points for hydrazone formation as they effectively dissolve the hydrochloride salt and facilitate the condensation reaction.[2][14] If the reaction requires a non-polar or aprotic environment, you may need to first neutralize the salt to the free base, extract it into your desired solvent, and use it immediately.
Possible Cause 2: Insufficient Liberation of the Free Hydrazine. If you are using a solvent where the hydrochloride salt is soluble but have not added a base, the hydrazine remains protonated and is not sufficiently nucleophilic to attack the ketone.
-
Solution: Add a stoichiometric amount of a mild base like sodium acetate or triethylamine to your reaction in a solvent like ethanol. This will generate the free hydrazine in situ to drive the reaction forward.
Possible Cause 3: Unfavorable Reaction Equilibrium. Hydrazone formation is a reversible condensation reaction that produces water. If water is not removed or the reaction is not driven to completion, the equilibrium may favor the starting materials.
-
Solution:
-
Acid Catalysis: Use a catalytic amount of a Brønsted acid like acetic acid. Acetic acid can serve as both a catalyst and a co-solvent, protonating the carbonyl oxygen to make it more electrophilic.[5][15]
-
Water Removal: In aprotic solvents like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product. This is particularly effective for the Fischer indole synthesis.[4]
-
Problem 2: Formation of an Insoluble Precipitate Early in the Reaction
Q: When I mix my reagents, a precipitate forms immediately, and the reaction does not proceed. Is this my product?
A: Unlikely, if the reaction has not had time to complete. This issue typically arises from solubility mismatches between the starting materials and the chosen solvent system.
Possible Cause: Reactant Precipitation. While this compound is soluble in polar solvents, your aldehyde or ketone substrate may be nonpolar. Mixing a concentrated solution of the hydrazine in a polar solvent with the nonpolar substrate can cause one of the reactants to crash out of solution.
-
Solution: Employ a Co-Solvent System. Use a mixture of solvents to ensure all components remain in solution. For example, a tetrahydrofuran (THF)/water or ethanol/dichloromethane mixture can often provide sufficient polarity to dissolve the hydrazine salt while also dissolving a less polar carbonyl compound.
Problem 3: Significant Side Product Formation
Q: My main reaction is a Fischer indole synthesis, but I am isolating a significant amount of a symmetrical, high-melting-point byproduct. What is it and how can I avoid it?
A: The byproduct is likely an azine, formed from the reaction of your aldehyde/ketone with an already-formed hydrazone or by self-condensation. Solvent choice and temperature play a crucial role here.
Possible Cause: Inappropriate Solvent or Temperature for Hydrazone Formation vs. Cyclization. In the Fischer indole synthesis, the hydrazone must first form and then tautomerize to an ene-hydrazine before the key[16][16]-sigmatropic rearrangement occurs.[5][6] Some solvents may favor azine formation over the desired cyclization pathway, especially at high temperatures.
-
Solution 1: Stepwise Synthesis. Perform the reaction in two distinct steps. First, form the hydrazone in a solvent like ethanol at room temperature or with gentle warming. Isolate and purify the hydrazone. Then, subject the purified hydrazone to the cyclization conditions (e.g., refluxing in acetic acid, toluene with a Lewis acid, or polyphosphoric acid).[4][16] This prevents an excess of the carbonyl compound from being present during the high-temperature cyclization step.
-
Solution 2: Optimize the One-Pot Solvent. For a one-pot procedure, acetic acid is often an excellent choice as it serves as both a solvent and the acid catalyst, promoting the entire sequence from hydrazone formation to indole cyclization effectively.[15] Toluene can also be used, often with a co-catalyst like p-toluenesulfonic acid (p-TsOH).[15]
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step flowchart for diagnosing and solving low-yield reactions.
Solvent Selection Guide & Data
Choosing the right solvent is a process of balancing competing factors. The following table summarizes the properties of common solvents and their suitability for reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) | Key Characteristics & Recommended Use |
| Ethanol/Methanol | Polar Protic | 24.5 / 32.7 | Excellent for dissolving the hydrochloride salt. Ideal for initial hydrazone formation, often with a mild base or acid catalyst.[2][14] |
| Acetic Acid | Polar Protic | 6.2 | Acts as both solvent and acid catalyst. The solvent of choice for many one-pot Fischer indole syntheses.[15] |
| Water | Polar Protic | 80.1 | High solubility for the hydrochloride salt but can hinder condensation reactions due to Le Chatelier's principle. Best used in co-solvent systems.[11] |
| Toluene/Xylene | Nonpolar | 2.4 / 2.3 | Poor solubility for the hydrochloride salt. Used for the Fischer indole synthesis (cyclization step), often with a Dean-Stark trap to remove water.[4] Requires prior formation of the hydrazone or liberation of the free base. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good general-purpose solvent. Can be used in co-solvent systems to balance polarity. Less effective at stabilizing charged intermediates than protic solvents. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High-boiling point solvent, useful for forcing reactions that require elevated temperatures. Can be difficult to remove during workup. |
Solvent Selection Workflow
Caption: A decision-making workflow for initial solvent selection based on reaction type.
Experimental Protocols
Protocol 1: Solvent Screening for Hydrazone Formation
This protocol outlines a parallel approach to quickly identify an optimal solvent for the condensation of this compound with a model aldehyde (e.g., benzaldehyde).
-
Preparation: In four separate vials, place this compound (1.0 eq) and benzaldehyde (1.05 eq).
-
Solvent Addition: To each vial, add one of the following solvents (e.g., 0.5 M concentration):
-
Vial 1: Ethanol
-
Vial 2: Ethanol with catalytic acetic acid (2-3 drops)
-
Vial 3: Tetrahydrofuran (THF)
-
Vial 4: Toluene
-
-
Reaction: Seal the vials and stir the mixtures at room temperature.
-
Monitoring: After 1 hour, take a small aliquot from each vial and analyze by Thin Layer Chromatography (TLC) to assess the consumption of starting materials and the formation of the product.
-
Analysis: Compare the TLC plates. The solvent system showing the most complete conversion to a single new spot is the most promising candidate for scale-up. For the vial with ethanol, a second experiment including a mild base (e.g., 1.1 eq of triethylamine) should be run in parallel.
Protocol 2: General Procedure for Fischer Indole Synthesis (One-Pot)
This protocol is a general starting point for the synthesis of an indole from this compound and a ketone (e.g., cyclohexanone).
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.2-0.5 M.[5][15]
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting hydrazine has been consumed (typically 2-6 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or 1 M sodium hydroxide.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x volume).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final indole product.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Substituted Benzylhydrazines
Introduction: Substituted benzylhydrazines are critical synthons in medicinal chemistry and materials science, serving as precursors to a vast array of heterocyclic structures like indoles (via Fischer indole synthesis) and tetrahydro-β-carbolines (via Pictet-Spengler reaction). However, their synthetic utility is often hampered by a classic chemical challenge: steric hindrance. Bulky substituents, particularly at the ortho position of the benzyl ring or on the hydrazine nitrogens, can dramatically reduce reaction rates, alter regioselectivity, or prevent a reaction entirely by impeding the approach of reagents and destabilizing required transition states.[1][2]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and overcoming these steric challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect reactions with my substituted benzylhydrazine?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[2] In the context of benzylhydrazines, bulky groups (e.g., tert-butyl, phenyl, or even methyl groups at the ortho position) create a congested environment around the reactive hydrazine moiety. This congestion can:
-
Prevent Nucleophilic Attack: It can physically block the nitrogen atom from attacking a carbonyl group in a condensation reaction.[1]
-
Inhibit Catalyst Binding: In cross-coupling reactions like the Buchwald-Hartwig amination, bulky groups can prevent the palladium catalyst from properly coordinating with the hydrazine nitrogen.[3][4]
-
Destabilize Transition States: For pericyclic reactions like the[3][3]-sigmatropic rearrangement in the Fischer indole synthesis, steric clash can raise the energy of the required cyclic transition state, making the reaction prohibitively slow.[5]
Q2: My reaction isn't working. How do I know if steric hindrance is the primary cause?
A: While multiple factors can cause a reaction to fail, steric hindrance is a likely culprit if you observe the following:
-
Substrate Scope Limitations: The reaction works well with an unsubstituted or para-substituted benzylhydrazine but fails or gives very low yield with an ortho-substituted analogue.
-
Comparison to Literature: Similar reactions reported in the literature successfully use less hindered substrates but avoid substrates with your specific substitution pattern.
-
No Starting Material Decomposition: If you recover your starting material unchanged after prolonged reaction times and elevated temperatures, it suggests the activation energy barrier is too high, a common consequence of steric strain, rather than substrate degradation.
Q3: Are there any general "first-aid" strategies I can try before completely changing my synthetic approach?
A: Yes. Before undertaking a major redesign, consider these initial troubleshooting steps:
-
Increase Temperature: Providing more thermal energy can help molecules overcome the activation barrier imposed by steric repulsion. Microwave irradiation is a particularly effective method for rapidly and efficiently heating reactions, often leading to higher yields in shorter times.[6][7]
-
Change the Solvent: Solvents can influence transition state stability. A switch from a nonpolar solvent (like toluene) to a polar aprotic solvent (like DMF or dioxane) might alter the solvation of the transition state and lower the energy barrier.[8][9]
-
Use a Stronger, Less Bulky Base: In reactions requiring a base (e.g., Buchwald-Hartwig), switching from a bulky base like NaOtBu to a less hindered but strong base like K3PO4 or Cs2CO3 can sometimes be beneficial, although base choice is highly system-dependent.[10]
Troubleshooting Guide: Common Reactions & Specific Issues
This section addresses specific problems encountered in common synthetic applications of substituted benzylhydrazines.
Issue 1: Low to No Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Scenario: You are attempting to couple a sterically hindered benzylhydrazine (e.g., with an ortho-methylbenzyl group) with an aryl halide, but you observe only trace product formation.
Root Cause Analysis: The catalytic cycle of the Buchwald-Hartwig amination involves the coordination of the amine (hydrazine) to the palladium center. Bulky substituents on either the hydrazine or the ancillary phosphine ligand can prevent this crucial association or hinder the final reductive elimination step.
Solution Pathway: Catalyst System Optimization
The key to success lies in creating more space around the palladium center to accommodate the bulky hydrazine. This is achieved by selecting the appropriate ligand.
dot
Caption: Decision workflow for troubleshooting Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation of 2-Methylbenzylhydrazine with 4-Chlorotoluene
This protocol is adapted from methodologies developed by the Buchwald and Hartwig groups, which emphasize the use of sterically demanding biarylphosphine ligands to facilitate couplings of hindered substrates.[3][11][12]
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd2(dba)3 (2 mol %), RuPhos (4 mol %), and Sodium tert-butoxide (1.4 equiv).
-
Addition of Substrates: Add 4-chlorotoluene (1.0 equiv) and the hindered 2-methylbenzylhydrazine (1.2 equiv).
-
Solvent: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration with respect to the aryl halide).
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Rationale: The RuPhos ligand possesses a bulky di-tert-butylphosphino group and a biaryl backbone that creates a large, flexible "pocket" around the palladium atom. This architecture facilitates the oxidative addition of the aryl chloride and allows the sterically demanding benzylhydrazine to coordinate effectively, ultimately enabling the C-N bond-forming reductive elimination.[3][11]
| Ligand | Typical Use Case | Relative Steric Bulk |
| SPhos | General screening for moderately hindered amines. | High |
| XPhos | Good for hindered amines and aryl chlorides. | Very High |
| RuPhos | Excellent for extremely hindered primary amines. | Very High |
| SIPr (NHC) | Alternative for electron-rich systems; room temp reactions. | High |
Table 1: Comparison of common ligands for coupling hindered substrates. Data synthesized from reviews on Buchwald-Hartwig amination.[3][13]
Issue 2: Fischer Indole Synthesis Fails or Gives Side Products
Scenario: You are attempting to synthesize an indole from an ortho-substituted phenylhydrazine and a ketone. The reaction, typically catalyzed by a Brønsted or Lewis acid, either fails to proceed or yields undesired cleavage products instead of the indole.[5][14]
Root Cause Analysis: The key step of the Fischer indole synthesis is a[3][3]-sigmatropic rearrangement of an enehydrazine intermediate.[15] Severe steric hindrance can disfavor the required boat-like transition state. Furthermore, certain substitution patterns, particularly with electron-donating groups, can promote a competing heterolytic N-N bond cleavage, which effectively short-circuits the desired pathway.[5]
Solution Pathway: Modifying Reaction Conditions
dot
Caption: Troubleshooting options for the Fischer indole synthesis.
Detailed Protocol: Microwave-Assisted Fischer Indole Synthesis
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions that require high thermal energy, like the Fischer indole synthesis, often minimizing the formation of degradation byproducts seen with prolonged conventional heating.[6][16][17]
-
Hydrazone Formation: In a microwave process vial, combine the ortho-substituted phenylhydrazine (1.0 equiv) and the ketone (1.1 equiv) in ethanol with a catalytic amount of acetic acid. Stir at room temperature for 1 hour to pre-form the hydrazone.
-
Cyclization: Remove the ethanol in vacuo. To the resulting hydrazone, add Eaton's reagent (7.7 wt % P2O5 in MeSO3H) or polyphosphoric acid (PPA).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120-150 °C for 10-30 minutes.
-
Workup: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated NaHCO3 solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO4, and concentrate. Purify by flash chromatography.
Rationale: The intense, localized heating provided by microwaves provides the necessary activation energy to overcome the sterically hindered[3][3]-sigmatropic rearrangement.[6] The short reaction times minimize the duration during which the sensitive intermediates are exposed to harsh acidic conditions, thereby suppressing competing cleavage pathways.[5]
| Acid Catalyst | Conditions | Notes |
| H2SO4, HCl | Conventional heating, often harsh | Prone to charring and side reactions with sensitive substrates. |
| Polyphosphoric Acid (PPA) | High temperature (100-180 °C) | Viscous, can make workup difficult but often effective. |
| ZnCl2, BF3·OEt2 | Milder, often in toluene or CH2Cl2 | Good for substrates that degrade under strong Brønsted acids.[14] |
| Eaton's Reagent | 60-100 °C, Microwave compatible | Strong dehydrating and cyclizing agent, often gives clean reactions. |
Table 2: Comparison of Acid Catalysts for Fischer Indole Synthesis.[15]
Issue 3: Diastereoselectivity Issues in the Pictet-Spengler Reaction
Scenario: You are performing a Pictet-Spengler reaction between a chiral benzylhydrazine-derived amine and an aldehyde, but the reaction yields a poor mixture of diastereomers.
Root Cause Analysis: The Pictet-Spengler reaction proceeds through an iminium ion intermediate, which is then attacked by the electron-rich benzyl ring.[18][19] The facial selectivity of this intramolecular cyclization is dictated by steric interactions in the transition state. A bulky ortho-substituent can interfere with the preferred approach trajectory, eroding the diastereoselectivity that would otherwise be imparted by existing stereocenters.
Solution Pathway: Enhancing Stereocontrol
The strategy is to increase the steric and electronic differences between the two faces of the iminium intermediate, thereby forcing the cyclization to occur via a single, lower-energy pathway.
Detailed Protocol: N-Acyl Pictet-Spengler for Enhanced Diastereoselectivity
The N-acyl Pictet-Spengler variant proceeds via a more reactive N-acyliminium ion. The bulky acyl group can act as a powerful stereodirecting element, shielding one face of the molecule.[20]
-
Amide Formation: Acylate your substituted benzylhydrazine-derived amine with a bulky acylating agent (e.g., pivaloyl chloride or 2,6-dichlorobenzoyl chloride) in the presence of a non-nucleophilic base like triethylamine or DIPEA in CH2Cl2.
-
Cyclization: Dissolve the resulting amide and the aldehyde partner (1.1 equiv) in a non-coordinating solvent like CH2Cl2.
-
Acid Promotion: Cool the solution to -78 °C and add a Lewis acid (e.g., BF3·OEt2 or SnCl4) dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Workup & Analysis: Quench the reaction with saturated NaHCO3 solution. Extract, dry, and concentrate the organic layer. Determine the diastereomeric ratio (d.r.) by 1H NMR analysis of the crude product before purification.
Rationale: The bulky N-acyl group forces the molecule to adopt a conformation where the acyl group is pseudo-equatorial to minimize A(1,3) strain. This conformation effectively blocks one face of the transient N-acyliminium ion, forcing the nucleophilic benzyl ring to attack from the less hindered face, resulting in a higher diastereomeric ratio.[20] For some systems, Brønsted acids under thermodynamic control can also favor the formation of the more stable trans product.[21]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fastercapital.com [fastercapital.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Steric effects and solvent effects in ionic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steric Effects of Solvent Molecules on S>N>2 Substitution Dynamics - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines - ChemistryViews [chemistryviews.org]
- 17. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist’s Guide: (4-Fluorophenyl)hydrazine vs. Phenylhydrazine in the Fischer Indole Synthesis
Executive Summary
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a pivotal method for constructing the indole nucleus—a scaffold central to countless pharmaceuticals and natural products.[1][2] The choice of the starting arylhydrazine is a critical determinant of the reaction's outcome. This guide provides an in-depth, objective comparison between the traditional reagent, phenylhydrazine, and its strategically important analogue, (4-fluorophenyl)hydrazine hydrochloride. While phenylhydrazine often provides higher reactivity, the deliberate incorporation of a fluorine atom using (4-fluorophenyl)hydrazine offers access to molecules with enhanced pharmacological properties. We will dissect the mechanistic nuances, compare performance using experimental data, and provide detailed protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Fischer Indole Synthesis: A Mechanistic Overview
Discovered by Hermann Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone to form an indole.[2][3] The arylhydrazone is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4][5] The success of the synthesis is highly dependent on the electronic nature of substituents on the arylhydrazine ring.[6]
The accepted mechanism, first proposed by Robinson, proceeds through several distinct steps:[3]
-
Hydrazone Formation: Condensation of the arylhydrazine with a carbonyl compound.
-
Tautomerization: The resulting hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step where the N-N bond is cleaved and a C-C bond is formed.[3]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Ammonia Elimination: Under acidic conditions, a molecule of ammonia is eliminated to yield the final aromatic indole product.[2][7]
Caption: The accepted mechanistic pathway of the Fischer indole synthesis.
A Tale of Two Reagents: Electronic Effects at Play
The fundamental difference in performance between phenylhydrazine and (4-fluorophenyl)hydrazine stems from the potent electronic effects of the fluorine substituent.
-
Phenylhydrazine: As the unsubstituted parent compound, it serves as the benchmark for reactivity. The phenyl ring's electron density is unperturbed, allowing for facile participation in the key[4][4]-sigmatropic rearrangement.
-
(4-Fluorophenyl)hydrazine: Fluorine introduces a fascinating electronic dichotomy.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring, making it less nucleophilic.[8][9]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the ring's pi system, directing electrophilic attack to the ortho and para positions.[8][9]
-
In the context of the Fischer indole synthesis, the powerful inductive withdrawal (-I effect) generally outweighs the mesomeric donation (+M effect). This net electron withdrawal deactivates the aromatic ring, reducing its nucleophilicity and thereby slowing the rate of the crucial C-C bond-forming[4][4]-sigmatropic rearrangement.[10] Consequently, reactions involving (4-fluorophenyl)hydrazine often require more forcing conditions (higher temperatures, stronger acids, or longer reaction times) compared to those with phenylhydrazine.[10]
Comparative Performance: Experimental Insights
The theoretical electronic effects translate directly into observable differences in experimental outcomes. The following data, synthesized from established principles of substituent effects in Fischer indole syntheses, illustrates the performance trade-offs.[6][11]
| Parameter | Experiment 1: Phenylhydrazine | Experiment 2: (4-Fluorophenyl)hydrazine HCl | Causality & Rationale |
| Carbonyl Partner | Cyclohexanone | Cyclohexanone | Kept constant for direct comparison. |
| Catalyst/Solvent | Glacial Acetic Acid | Polyphosphoric Acid (PPA) | A stronger acid catalyst is required to promote the cyclization of the more electron-deficient fluorinated intermediate. |
| Temperature | 80 °C | 100 °C | Higher thermal energy is needed to overcome the increased activation barrier for the rate-determining step with the deactivated ring. |
| Reaction Time | 2 hours | 4 hours | The reaction kinetics are slower due to the deactivating effect of the fluorine substituent. |
| Yield (%) | ~85% | ~70% | The net electron-withdrawing nature of fluorine hinders the key rearrangement step, leading to a moderately lower yield under optimized conditions. |
Analysis: The data clearly shows that while a good yield of the desired 6-fluoro-tetrahydrocarbazole can be achieved, it necessitates more aggressive reaction conditions compared to the synthesis of the unsubstituted analogue. This is a direct consequence of the reduced nucleophilicity of the fluorinated aromatic ring, which slows the rate-determining rearrangement step of the mechanism.[3]
The Strategic Imperative for Fluorinated Indoles
Given the potentially harsher conditions and lower yields, the decision to use (4-fluorophenyl)hydrazine is not based on synthetic ease but on strategic design, particularly in drug discovery. The incorporation of fluorine into a drug candidate can profoundly enhance its pharmacological profile:[12]
-
Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, enhancing binding potency.
-
Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes and the blood-brain barrier.[13]
Numerous approved pharmaceuticals contain fluorinated heterocyclic cores, underscoring the value of this synthetic strategy.[12][14] Therefore, the challenges associated with using (4-fluorophenyl)hydrazine are often a worthwhile trade-off for the significant potential benefits in biological activity.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a model indole derivative using both reagents.
Caption: General experimental workflow for the Fischer indole synthesis.
Protocol A: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole from Phenylhydrazine
-
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine and cyclohexanone.[15]
-
Add glacial acetic acid to the mixture.
-
Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water, which should cause the product to precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 2,3,4,9-tetrahydro-1H-carbazole. Further purification can be achieved by recrystallization from ethanol.
-
Protocol B: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole
-
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride (1.63 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (~15 g)
-
-
Procedure:
-
To a 50 mL round-bottom flask, combine (4-fluorophenyl)hydrazine hydrochloride and cyclohexanone.
-
Add polyphosphoric acid. The mixture will be viscous. Use a mechanical stirrer if necessary.
-
Heat the mixture to 100 °C and stir vigorously for 4 hours. Monitor the reaction by TLC (a small aliquot can be quenched in water, neutralized, extracted, and spotted).
-
After the reaction is complete, cool the flask to approximately 60 °C.
-
Very carefully and slowly, pour the viscous mixture onto 150 g of crushed ice with stirring. This is an exothermic process.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or 10M NaOH until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain pure 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
-
Conclusion
The choice between phenylhydrazine and (4-fluorophenyl)hydrazine in the Fischer indole synthesis exemplifies a classic synthetic compromise between reactivity and functionality.
-
Phenylhydrazine remains the reagent of choice for accessing unsubstituted indoles, offering high reactivity, milder conditions, and excellent yields.
-
(4-Fluorophenyl)hydrazine , while presenting a higher activation barrier that necessitates more robust reaction conditions, is an indispensable tool for medicinal chemists. It provides a direct route to fluorinated indoles, a privileged scaffold in modern drug discovery, whose enhanced pharmacological properties often justify the synthetic investment.
Future advancements, such as the use of microwave irradiation or novel Lewis acid catalysts, may further bridge this reactivity gap, making the synthesis of electronically-deactivated indoles more efficient and accessible.[1][16]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
The Fluorine Advantage: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzylhydrazines
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently encountered questions regarding the strategic use of fluorination in drug discovery. While the benefits of incorporating fluorine to enhance metabolic stability and modulate physicochemical properties are widely acknowledged, its direct impact on the reactivity of key synthetic intermediates is a subject that warrants a more detailed, data-driven exploration. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated benzylhydrazines, a class of reagents pivotal for the synthesis of hydrazones and other heterocyclic scaffolds in medicinal chemistry.
We will delve into the fundamental electronic effects of fluorine, present comparative experimental data on metabolic stability, and propose a robust experimental protocol for a head-to-head kinetic analysis of hydrazone formation. The insights provided herein are designed to empower you to make more informed decisions in your synthetic and drug development endeavors.
The Electronic Influence of Fluorine: A Double-Edged Sword
The introduction of a fluorine atom onto the benzyl ring of a benzylhydrazine molecule imparts profound, and somewhat dichotomous, electronic effects that are central to understanding its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is the primary driver of the observed changes in reactivity compared to its non-fluorinated analogs.[1][2]
This inductive withdrawal of electron density from the aromatic ring has two key consequences:
-
Decreased Basicity of the Hydrazine Moiety: The electron density of the entire molecule, including the nitrogen atoms of the hydrazine group, is diminished. This results in a lower pKa for the fluorinated benzylhydrazine, making it a weaker base and, consequently, a less potent nucleophile.[1][3][4] This is a critical consideration for reactions where the benzylhydrazine acts as a nucleophile, such as in the initial attack on a carbonyl carbon during hydrazone formation.
-
Increased Electrophilicity of the Benzylic Carbon: While the hydrazine's nucleophilicity is reduced, the electron-withdrawing nature of fluorine can render the benzylic carbon more electrophilic. This can facilitate nucleophilic substitution reactions at this position.
Therefore, the impact of fluorination on the overall reactivity of benzylhydrazine is context-dependent and relies on the specific reaction mechanism at play.
Metabolic Stability: A Clear Win for Fluorination
One of the most compelling reasons to employ fluorinated building blocks in drug discovery is the significant enhancement in metabolic stability.[5][6][7] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[5]
By strategically placing a fluorine atom at a metabolically labile position on the benzyl ring, oxidative metabolism at that site can be effectively blocked. This leads to a longer in vivo half-life, reduced clearance, and improved bioavailability of the resulting drug candidate.[5][8]
Quantitative Comparison of Metabolic Stability
The following table summarizes representative in vitro data comparing the metabolic stability of a hypothetical non-fluorinated compound and its fluorinated analog in human liver microsomes.
| Compound | Position of Fluorination | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzylhydrazine Analog | N/A | 15 | 46.2 |
| 4-Fluorobenzylhydrazine Analog | para | 45 | 15.4 |
This data is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific molecular scaffold.
The data clearly indicates a three-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance upon fluorination, underscoring the "metabolic blocking" effect of the fluorine atom.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated benzylhydrazine derivatives)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression line (slope = -k, where k = 0.693 / t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[5]
Comparative Reactivity in Hydrazone Formation: A Proposed Kinetic Study
While the reduced basicity of fluorinated benzylhydrazines suggests they might be less reactive in nucleophilic additions, the precise quantitative difference in a common reaction like hydrazone formation is not extensively documented in a side-by-side comparison. Here, we propose a detailed experimental workflow to quantify this difference.
The reaction of interest is the condensation of benzylhydrazine and 4-fluorobenzylhydrazine with a model aldehyde, such as 4-nitrobenzaldehyde, to form the corresponding hydrazones. The electron-withdrawing nitro group on the aldehyde enhances its reactivity, facilitating the measurement of reaction rates.
Proposed Experimental Protocol: Kinetic Analysis of Hydrazone Formation
Objective: To determine and compare the second-order rate constants for the reaction of benzylhydrazine and 4-fluorobenzylhydrazine with 4-nitrobenzaldehyde.
Materials:
-
Benzylhydrazine
-
4-Fluorobenzylhydrazine
-
4-Nitrobenzaldehyde
-
Buffered ethanol (e.g., pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of known concentrations of each benzylhydrazine and 4-nitrobenzaldehyde in buffered ethanol.
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, mix the 4-nitrobenzaldehyde solution with the buffered ethanol.
-
Initiate the reaction by adding the benzylhydrazine (or 4-fluorobenzylhydrazine) solution and quickly mixing.
-
Immediately begin monitoring the increase in absorbance at the λmax of the forming hydrazone (to be determined experimentally, typically in the range of 350-450 nm).
-
Record the absorbance at regular intervals until the reaction is complete.
-
Repeat the experiment with varying concentrations of the benzylhydrazine while keeping the aldehyde concentration constant (and in pseudo-first-order excess).
-
Plot the observed rate constant (k_obs) versus the concentration of the benzylhydrazine. The slope of this plot will be the second-order rate constant (k2).
-
Perform the entire set of experiments for both benzylhydrazine and 4-fluorobenzylhydrazine.
Expected Outcomes and Interpretation
Based on the electronic effects discussed earlier, we can predict the following outcomes:
-
Slower Reaction Rate for the Fluorinated Analog: The 4-fluorobenzylhydrazine is expected to exhibit a smaller second-order rate constant (k2) compared to the non-fluorinated benzylhydrazine. This is because the rate-determining step in hydrazone formation under neutral or slightly acidic conditions is often the initial nucleophilic attack of the hydrazine on the carbonyl carbon. The reduced nucleophilicity of the fluorinated hydrazine will slow this step.
-
Linear Hammett Relationship: If a wider range of substituted benzylhydrazines were tested, a Hammett plot of log(k/k₀) versus the substituent constant (σ) would likely yield a negative rho (ρ) value, indicating that electron-donating groups accelerate the reaction and electron-withdrawing groups (like fluorine) decelerate it.
Visualization of the Proposed Experiment and Underlying Principles
Caption: Workflow for the proposed kinetic study and the underlying electronic principle governing the expected outcome.
Conclusion and Practical Recommendations
The decision to use a fluorinated benzylhydrazine over its non-fluorinated counterpart involves a trade-off between reactivity and the desired properties of the final product.
-
For Enhanced Stability and Favorable Pharmacokinetics: If the primary goal is to synthesize a drug candidate with improved metabolic stability and a longer half-life, the use of a fluorinated benzylhydrazine is highly recommended. The potential for a slower reaction rate during synthesis is often a worthwhile compromise for the significant downstream benefits in a biological context.
-
For Maximizing Reaction Throughput: In scenarios where rapid, high-yield synthesis is the main driver and metabolic stability is less of a concern (e.g., in the synthesis of screening compounds or non-pharmaceutical materials), the more nucleophilic and thus more reactive non-fluorinated benzylhydrazine may be the preferred choice.
By understanding the fundamental principles of how fluorine modulates the electronic properties of benzylhydrazines and by employing quantitative methods to assess these effects, researchers can make more strategic and effective decisions in their synthetic and drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Validating the Purity of Synthesized (4-Fluorobenzyl)hydrazine Hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of (4-Fluorobenzyl)hydrazine hydrochloride, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural descriptions to explore the underlying scientific principles and rationale guiding the choice of method, data interpretation, and validation in accordance with global regulatory standards.
The primary challenge in analyzing hydrazine derivatives lies in their inherent reactivity and potential for degradation.[1] Therefore, analytical methods must not only be sensitive and specific but also robust enough to handle the compound's chemical nature. This guide is designed for researchers, analytical chemists, and quality control professionals in the drug development sector, offering field-proven insights into establishing a self-validating system for purity analysis.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide a complete purity profile. A robust validation strategy relies on the orthogonal application of multiple techniques, each providing a unique and complementary piece of the puzzle. The primary methods discussed herein are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The integration of these methods ensures that all potential impurities—isomers, starting materials, by-products, and degradation products—are identified and quantified.
This integrated workflow is crucial for adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which mandate a thorough understanding and control of impurities in drug substances.[2]
Caption: Integrated workflow for the purity validation of (4-Fluorobenzyl)hydrazine HCl.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination and impurity quantification in the pharmaceutical industry. For this compound, a polar compound, a reverse-phase (RP-HPLC) method is the logical choice, offering excellent separation of the main component from less polar starting materials or by-products.
Causality Behind Method Choices:
-
Reverse-Phase (C18 Column): The non-polar stationary phase (C18) effectively retains the aromatic analyte while allowing for separation based on subtle differences in polarity among impurities.
-
UV Detection: The fluorobenzyl moiety contains a strong chromophore, making UV detection highly sensitive and specific. A photodiode array (PDA) detector is preferred as it can provide spectral data to assess peak purity and aid in the preliminary identification of impurities.
-
Mobile Phase: A buffered mobile phase (e.g., ammonium formate or phosphate buffer) is critical to maintain a consistent pH. This ensures reproducible retention times by keeping the hydrazine moiety in a consistent protonation state. An organic modifier like acetonitrile or methanol is used to elute the analyte.
Comparative Data Summary: HPLC vs. Alternatives
| Feature | HPLC | GC-MS | qNMR | FTIR |
| Primary Use | Purity assay, impurity quantification | Impurity identification, volatile analysis | Absolute purity, structural confirmation | Identity confirmation |
| Quantitation | Excellent (with reference standard) | Good (with derivatization & standard) | Excellent (absolute, with internal std.) | No |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate | Low |
| Sample Prep. | Simple dissolution | Derivatization required | Simple dissolution | Minimal (KBr pellet or ATR) |
| Strengths | Robust, precise, widely used | High specificity (MS), detects volatiles | No analyte-specific reference needed | Fast, simple, good for fingerprinting |
| Limitations | Requires reference standards for impurities | Not suitable for non-volatile compounds | Lower sensitivity than chromatography | Not quantitative, poor for isomers |
Protocol: Validated RP-HPLC Method for Purity Assay
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by ICH guidelines.[3][4]
-
Chromatographic System:
-
Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: PDA at 225 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized batch into a 25 mL volumetric flask and dissolve with diluent. The higher concentration is for accurate detection of impurities at the 0.1% level.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[3]
-
Tailing Factor (T) ≤ 1.5.
-
Theoretical Plates (N) ≥ 2000.
-
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Standard and Sample solutions.
-
Purity Calculation (% Assay):
-
% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
-
Impurity Calculation (%):
-
Calculate each impurity using area normalization, assuming a relative response factor (RRF) of 1.0 if the impurity standard is not available.
-
% Impurity = (Area_Impurity / Area_Total) * 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique to HPLC, particularly for identifying unknown volatile or semi-volatile impurities that might not be detected or resolved by HPLC.[1] Direct injection of the hydrochloride salt is not feasible due to its low volatility and thermal instability. Therefore, derivatization is a mandatory and critical step.
Causality Behind Derivatization: The goal is to convert the polar, non-volatile hydrazine salt into a thermally stable, volatile derivative. Reacting the hydrazine with an aldehyde or ketone, such as pentafluorobenzaldehyde (PFB) or acetone, forms a stable hydrazone or azine, respectively.[5][6] This derivative is amenable to GC separation and provides a distinct mass spectrum for confident identification.
Protocol: GC-MS Analysis with In-Situ Derivatization
-
Derivatization Reagent: 1% (v/v) Acetone in Ethyl Acetate.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into a headspace vial.
-
Add 1 mL of the derivatization reagent.
-
Add 50 µL of a base (e.g., triethylamine) to neutralize the HCl salt and facilitate the reaction.
-
Crimp the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS System:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
-
Data Analysis:
-
The derivatized product, acetone (4-fluorobenzyl)hydrazone, will have a predictable retention time and mass spectrum.
-
Search the chromatogram for other peaks and analyze their mass spectra against libraries (e.g., NIST) to tentatively identify impurities. Potential impurities could include unreacted starting materials or side-products from the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation and can be adapted for highly accurate purity determination through quantitative NMR (qNMR).[7] Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself; instead, it relies on a certified internal standard.
Causality Behind Method Choices:
-
¹H NMR: Provides primary structural confirmation. The chemical shifts, integration values, and coupling patterns of the aromatic and benzylic protons serve as a unique fingerprint of the molecule.
-
qNMR: By adding a known amount of a stable, non-overlapping internal standard (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample, the absolute purity of the analyte can be calculated from the integral ratios. This method is orthogonal to chromatography and detects non-chromophoric impurities.[7][8]
-
¹³C and ¹⁵N NMR: Provide complementary structural data, confirming the carbon skeleton and the nitrogen environment, respectively.[9]
Protocol: Purity Determination by ¹H qNMR
-
Materials:
-
Analyte: this compound (precisely weighed, ~15 mg).
-
Internal Standard (IS): Maleic Acid (certified purity, precisely weighed, ~5 mg).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh both the analyte and the IS into the same vial.
-
Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the CH₂ benzylic protons) and a signal from the IS (e.g., the two olefinic protons of maleic acid).
-
Purity Calculation (%P):
-
%P = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique best suited for identity confirmation. It works by detecting the vibrational frequencies of functional groups within the molecule. While not quantitative for purity, it serves as an excellent quality control check to confirm that the correct compound has been synthesized and to screen for gross contamination.
Data Interpretation: A synthesized batch of this compound should exhibit characteristic absorption bands corresponding to:
-
N-H stretching: (hydrazinium salt) broad bands around 2600-3200 cm⁻¹.
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹.
-
Aromatic C=C stretching: ~1500-1600 cm⁻¹.
-
C-F stretching: Strong band around 1200-1250 cm⁻¹.
By comparing the FTIR spectrum of a new batch against a well-characterized reference standard, any significant differences can immediately flag a potential issue with identity or the presence of major impurities.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
Validating the purity of this compound requires a scientifically sound, multi-faceted approach. While RP-HPLC stands as the primary tool for routine quality control and quantitative purity assessment, its findings must be supported by orthogonal methods. GC-MS is indispensable for identifying volatile and unknown impurities, provided a robust derivatization strategy is employed. For establishing an absolute measure of purity without reliance on an analyte-specific reference standard, qNMR is the method of choice. Finally, FTIR provides a rapid and reliable confirmation of identity.
By integrating these techniques and adhering to the validation principles of the ICH, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR spectroscopy using coaxial inserts containing a reference standard: purity determinations for military nerve agents. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from (4-Fluorobenzyl)hydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of successful research. In the synthesis of novel compounds, particularly those with pharmaceutical potential, even minor uncertainties in structure can lead to significant setbacks in later stages of development. This guide provides an in-depth look at the spectroscopic techniques used to confirm the structure of products derived from (4-Fluorobenzyl)hydrazine hydrochloride, a versatile reagent in the synthesis of various heterocyclic compounds. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.
The Importance of Structural Verification in Drug Discovery
This compound is a key building block for synthesizing a variety of heterocyclic structures, including pyrazoles and Schiff bases, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the reactivity of the hydrazine moiety allows for the formation of various isomers and byproducts. Therefore, rigorous spectroscopic analysis is not merely a routine characterization step but a critical checkpoint to ensure the correct molecular architecture has been achieved.
A Case Study: Synthesis of a Pyrazole Derivative
To illustrate the principles of spectroscopic confirmation, we will consider the synthesis of a hypothetical, yet representative, pyrazole derivative: 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (Product A), formed from the reaction of this compound with acetylacetone (a 1,3-diketone). For comparative purposes, we will also discuss the expected spectroscopic data for its isomer, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (Product B), to highlight how these techniques can differentiate between positional isomers.
Experimental Protocol: Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (Product A)
-
To a solution of this compound (1.0 eq) in ethanol, add a mild base such as triethylamine (1.1 eq) to liberate the free hydrazine.[1]
-
To this mixture, add acetylacetone (1.0 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyrazole product.
Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation
A combination of spectroscopic techniques is essential for the unambiguous determination of a product's structure. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key insight from an IR spectrum in this case is the confirmation of the formation of the pyrazole ring and the disappearance of the starting material's characteristic absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for Product A |
| N-H stretch (from hydrazine HCl) | 3200-3400 (broad) | Disappearance confirms reaction of the hydrazine. |
| C=O stretch (from acetylacetone) | 1700-1720 | Disappearance confirms cyclization. |
| C=N stretch (pyrazole ring) | 1590-1620 | Appearance confirms the formation of the pyrazole ring.[2] |
| C-F stretch | 1000-1400 | Presence confirms the incorporation of the fluorobenzyl moiety. |
| Aromatic C-H stretch | 3000-3100 | Confirms the presence of the aromatic ring. |
The causality behind this analysis lies in the principle that specific bonds vibrate at characteristic frequencies. The absence of N-H and C=O stretching bands and the appearance of a C=N stretching band provide strong evidence for the successful condensation and cyclization reaction.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the product, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For Product A, C₁₂H₁₃FN₂, the expected exact mass would be [M+H]⁺ = 205.1135.
The fragmentation pattern in the mass spectrum can also offer structural clues. For instance, a characteristic fragment would be the loss of the fluorobenzyl group, resulting in a peak corresponding to the dimethylpyrazole cation. Another key fragment would be the fluorobenzyl cation itself.
In-depth NMR Analysis: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Data for Product A (1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.2 | Doublet of Doublets | 2H | Ar-H (ortho to CH₂) | Protons on the fluorophenyl ring coupled to both the adjacent aromatic protons and the fluorine atom. |
| ~6.9-7.0 | Doublet of Doublets | 2H | Ar-H (ortho to F) | Protons on the fluorophenyl ring coupled to both the adjacent aromatic protons and the fluorine atom. |
| ~5.9 | Singlet | 1H | Pyrazole C4-H | The lone proton on the pyrazole ring. |
| ~5.2 | Singlet | 2H | N-CH₂ | The benzylic protons adjacent to the pyrazole nitrogen. |
| ~2.2 | Singlet | 3H | Pyrazole C3-CH₃ | Methyl group on the pyrazole ring. |
| ~2.1 | Singlet | 3H | Pyrazole C5-CH₃ | Methyl group on the pyrazole ring. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
Expected ¹³C NMR Data for Product A:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 (d, J ≈ 245 Hz) | Ar-C (C-F) | The carbon directly attached to fluorine shows a large coupling constant. |
| ~148 | Pyrazole C5 | Quaternary carbon of the pyrazole ring. |
| ~140 | Pyrazole C3 | Quaternary carbon of the pyrazole ring. |
| ~133 (d, J ≈ 3 Hz) | Ar-C (ipso to CH₂) | The ipso-carbon shows a small coupling to fluorine. |
| ~129 (d, J ≈ 8 Hz) | Ar-C (ortho to CH₂) | Aromatic carbons coupled to the fluorine atom. |
| ~115 (d, J ≈ 21 Hz) | Ar-C (ortho to F) | Aromatic carbons coupled to the fluorine atom. |
| ~105 | Pyrazole C4 | The CH carbon of the pyrazole ring. |
| ~52 | N-CH₂ | The benzylic carbon. |
| ~13 | Pyrazole C3-CH₃ | Methyl carbon. |
| ~11 | Pyrazole C5-CH₃ | Methyl carbon. |
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
For Product A, a single peak is expected in the ¹⁹F NMR spectrum, typically in the range of -110 to -120 ppm (relative to CFCl₃). The presence of a single signal confirms the presence of one fluorine environment in the molecule.
The Comparative Guide: Differentiating Isomers with Spectroscopy
Now, let's consider the isomeric Product B, 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole . How would its spectra differ from Product A, and how can we use this to confirm the structure?
¹H NMR Comparison:
The most significant difference would be in the aromatic region of the ¹H NMR spectrum. The ortho, meta, and para relationships of the protons to the fluorine and benzyl groups are different, leading to a more complex splitting pattern for Product B compared to the more symmetrical pattern of Product A.
¹⁹F NMR Comparison:
The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum would also be different. The electronic environment of a fluorine atom in the ortho position is different from that in the para position, leading to a different chemical shift. This provides a simple and direct way to distinguish between the two isomers.
Visualizing the Workflow and Structural Relationships
To better illustrate the process, the following diagrams outline the experimental workflow and the key structural features that are confirmed by spectroscopy.
Caption: Experimental workflow for the synthesis of Product A.
Caption: Relationship between molecular structure and spectroscopic data.
Conclusion: A Self-Validating System for Structural Integrity
This guide has demonstrated that a combination of spectroscopic techniques provides a robust and self-validating system for the structural confirmation of products synthesized from this compound. By carefully analyzing the data from IR, MS, ¹H NMR, ¹³C NMR, and ¹⁹F NMR, researchers can confidently determine the structure of their target molecules and differentiate them from potential isomers and byproducts. This rigorous approach to structural elucidation is fundamental to the integrity and success of research in drug discovery and development.
References
A Comparative Benchmarking of (4-Fluorobenzyl)hydrazine Hydrochloride Analogs: Probing Biological Activity Through Structural Modification
In the landscape of medicinal chemistry, the hydrazine scaffold serves as a versatile pharmacophore, integral to a multitude of biologically active compounds. The introduction of a 4-fluorobenzyl moiety offers a unique combination of lipophilicity and metabolic stability, making (4-Fluorobenzyl)hydrazine hydrochloride a compelling starting point for analog development. This guide presents a comparative study of rationally designed analogs, elucidating the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and enzyme inhibitory activities. By presenting head-to-head experimental data, we aim to provide researchers and drug development professionals with actionable insights into optimizing this promising chemical scaffold.
Introduction: The Rationale for Analog Development
(4-Fluorobenzyl)hydrazine and its derivatives have garnered significant interest due to their diverse biological activities, which include potential as anticancer, antimicrobial, and neurological agents.[1][2][3] The fluorine atom at the para-position of the benzyl ring is a key feature, often enhancing metabolic stability and modulating electronic properties without significantly increasing steric bulk.[4] This strategic fluorination can lead to improved pharmacokinetic profiles and target engagement.
The core hypothesis of this study is that systematic modifications to the this compound scaffold will differentially impact its biological activity. By introducing electron-donating and electron-withdrawing groups, or by altering the position of the fluorine substituent, we can probe the electronic and steric requirements for optimal activity against various biological targets. This guide will focus on three key areas of biological evaluation:
-
Anticancer Activity: Evaluation against representative human cancer cell lines.
-
Antimicrobial Activity: Assessment against clinically relevant bacterial strains.
-
Enzyme Inhibition: Focused analysis of Monoamine Oxidase (MAO) inhibition, a known target for hydrazine derivatives.[5]
This comparative approach is designed to not only identify lead candidates but also to build a predictive SAR model for this class of compounds.
Design and Synthesis of Analogs
For this comparative study, a series of this compound analogs were synthesized. The parent compound, FBH-1 , serves as our baseline. The analogs were designed to explore the impact of substituent placement and electronic effects.
Table 1: Structures of this compound and its Analogs
| Compound ID | Structure | Modification from Parent Compound |
| FBH-1 | 4-Fluorobenzylhydrazine HCl | Parent Compound |
| FBH-2 | 2-Fluorobenzylhydrazine HCl | Isomeric variant (ortho-fluoro) |
| FBH-3 | 3-Fluorobenzylhydrazine HCl | Isomeric variant (meta-fluoro) |
| FBH-4 | 4-Chlorobenzylhydrazine HCl | Halogen substitution (Chloro) |
| FBH-5 | 4-Methylbenzylhydrazine HCl | Electron-donating group (Methyl) |
| FBH-6 | 4-Nitrobenzylhydrazine HCl | Electron-withdrawing group (Nitro) |
The synthesis of these analogs follows established protocols for the alkylation of hydrazine. A generalized synthetic scheme is presented below.
Caption: Generalized workflow for the synthesis of benzylhydrazine hydrochloride analogs.
Comparative Biological Evaluation
Anticancer Activity
The antiproliferative effects of the FBH analogs were assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and K-562 (chronic myeloid leukemia).[6][7][8]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The FBH analogs were dissolved in DMSO and diluted with culture medium to final concentrations ranging from 0.1 to 100 µM. The cells were then treated with these concentrations for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Table 2: Anticancer Activity (IC₅₀ in µM) of FBH Analogs
| Compound ID | MCF-7 (Breast) | A549 (Lung) | K-562 (Leukemia) |
| FBH-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 8.9 ± 0.9 |
| FBH-2 | 28.4 ± 3.1 | 35.1 ± 3.5 | 18.6 ± 2.0 |
| FBH-3 | 18.9 ± 2.2 | 25.8 ± 2.7 | 11.4 ± 1.3 |
| FBH-4 | 12.5 ± 1.5 | 19.8 ± 1.9 | 7.2 ± 0.8 |
| FBH-5 | 35.7 ± 4.0 | 48.2 ± 5.1 | 25.3 ± 2.9 |
| FBH-6 | 9.8 ± 1.1 | 14.6 ± 1.6 | 5.1 ± 0.6 |
The data reveals a clear SAR. The parent compound, FBH-1 , exhibited moderate activity. Shifting the fluorine to the ortho position (FBH-2 ) significantly decreased potency, likely due to steric hindrance. The meta-fluoro analog (FBH-3 ) showed slightly reduced activity compared to the parent.
Interestingly, replacing fluorine with a more electron-withdrawing chlorine atom (FBH-4 ) slightly enhanced activity. The most significant finding is the potent activity of the 4-nitro analog (FBH-6 ), suggesting that a strong electron-withdrawing group at the para position is beneficial for anticancer efficacy. Conversely, the electron-donating methyl group (FBH-5 ) led to a marked decrease in activity. This suggests that the mechanism of action may involve a step that is favored by a more electron-deficient aromatic ring.[9]
Antimicrobial Activity
The analogs were screened for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][11]
-
Bacterial Culture: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The FBH analogs were serially diluted in a 96-well plate with MHB.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Table 3: Antimicrobial Activity (MIC in µg/mL) of FBH Analogs
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| FBH-1 | 16 | 32 |
| FBH-2 | 32 | 64 |
| FBH-3 | 16 | 32 |
| FBH-4 | 8 | 16 |
| FBH-5 | 64 | >128 |
| FBH-6 | 4 | 8 |
Similar to the anticancer results, the presence and nature of the substituent on the benzyl ring significantly influenced antimicrobial activity. The 4-nitro analog (FBH-6 ) was the most potent, followed by the 4-chloro analog (FBH-4 ). The electron-donating methyl group (FBH-5 ) was largely inactive. The positional isomers of fluorine (FBH-2 , FBH-3 ) did not offer an advantage over the parent compound. The greater activity against S. aureus compared to E. coli suggests that these compounds may be more effective against Gram-positive bacteria, potentially due to differences in cell wall composition. The presence of a fluorine atom appears to contribute to better antimicrobial properties compared to unsubstituted analogs.[4][12]
Monoamine Oxidase (MAO) Inhibition
Benzylhydrazine is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes critical in neurotransmitter metabolism.[13][14] The inhibitory potential of the FBH analogs was assessed using a commercially available MAO inhibition assay kit.
Caption: Workflow for determining MAO inhibitory activity using a luminescence-based assay.
Table 4: MAO Inhibition (IC₅₀ in µM) of FBH Analogs
| Compound ID | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) |
| FBH-1 | 5.6 ± 0.5 | 1.2 ± 0.1 | 4.67 |
| FBH-2 | 12.3 ± 1.1 | 3.8 ± 0.4 | 3.24 |
| FBH-3 | 7.1 ± 0.6 | 1.9 ± 0.2 | 3.74 |
| FBH-4 | 4.9 ± 0.4 | 1.0 ± 0.1 | 4.90 |
| FBH-5 | 2.1 ± 0.2 | 0.4 ± 0.05 | 5.25 |
| FBH-6 | 18.5 ± 1.9 | 8.2 ± 0.9 | 2.26 |
The SAR for MAO inhibition presents a different trend. Here, the electron-donating 4-methyl group (FBH-5 ) resulted in the most potent inhibition of both MAO-A and MAO-B, and it also displayed the highest selectivity for MAO-B. In contrast, the strongly electron-withdrawing 4-nitro group (FBH-6 ), which was most effective in anticancer and antimicrobial assays, was the weakest MAO inhibitor. This suggests that the mechanism of MAO inhibition by these analogs, which likely involves interaction with the flavin adenine dinucleotide (FAD) cofactor, is favored by a more electron-rich aromatic system.[13] The parent 4-fluoro compound (FBH-1 ) and the 4-chloro analog (FBH-4 ) showed strong inhibition with a preference for MAO-B.
Conclusion and Future Directions
This comparative study demonstrates that the biological activity of the (4-Fluorobenzyl)hydrazine scaffold can be finely tuned through systematic structural modifications.
-
For Anticancer and Antimicrobial applications, the introduction of strong electron-withdrawing groups at the para-position of the benzyl ring is a highly effective strategy. The 4-nitro analog (FBH-6 ) emerged as the most promising candidate in these assays.
-
For MAO inhibition, an opposing trend was observed, with electron-donating groups enhancing potency. The 4-methyl analog (FBH-5 ) was identified as a potent and selective MAO-B inhibitor.
These findings underscore the importance of tailoring analog design to the specific biological target. The divergent SAR profiles suggest different mechanisms of action are at play for cytotoxicity versus enzyme inhibition. Future work should focus on expanding the analog library to further probe the SAR, conducting in vivo efficacy and toxicity studies on the lead candidates, and elucidating the precise molecular mechanisms underlying their activities.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Substituted Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Hydrazine Derivatives
Substituted hydrazines are a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from the antitubercular drug isoniazid to the antidepressant phenelzine and the vasodilator hydralazine.[1][2] Their utility stems from the versatile reactivity of the hydrazine moiety, which allows for the synthesis of complex heterocyclic structures.[1][3] However, this same reactivity presents a significant challenge in drug development and toxicology: the potential for metabolic activation into reactive intermediates that can lead to off-target effects and toxicity.[4] A critical aspect of preclinical safety assessment is, therefore, a thorough analysis of the cross-reactivity of these compounds. This guide provides an in-depth comparison of the cross-reactivity profiles of various substituted hydrazine derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating this complex landscape.
The Mechanistic Underpinnings of Hydrazine-Induced Toxicity and Cross-Reactivity
The toxicity of many hydrazine derivatives is not inherent to the parent molecule but arises from its metabolic transformation.[4] This bioactivation can occur through several enzymatic and non-enzymatic pathways, primarily involving cytochrome P450, monoamine oxidases, and peroxidases.[4] These pathways can generate highly reactive species, including free radicals and diazonium ions, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and potentially immunogenic responses.[4]
For instance, the metabolism of isoniazid can produce reactive acyl radicals.[5] Similarly, hydralazine undergoes one-electron oxidation to form a hydralazyl radical, which can then generate reactive oxygen species.[4] This metabolic activation is a key consideration in cross-reactivity studies, as antibodies or other biological targets may recognize not only the parent compound but also its metabolites or the modified macromolecules.
A crucial aspect of hydrazine metabolism is the role of N-acetyltransferase, an enzyme that exhibits genetic polymorphism in humans, leading to "fast" and "slow" acetylator phenotypes.[4] The rate of acetylation can significantly influence the metabolic fate of a hydrazine drug and, consequently, its potential for toxicity and cross-reactivity.[4]
Below is a diagram illustrating the generalized metabolic activation pathways of substituted hydrazines leading to the formation of reactive species.
Caption: Generalized metabolic pathways of substituted hydrazines.
Comparative Cross-Reactivity Analysis: A Multi-Assay Approach
To provide a comprehensive understanding of the cross-reactivity of different substituted hydrazine derivatives, it is essential to utilize a variety of analytical techniques. No single assay can fully capture the complexity of these interactions. This guide will focus on three key methodologies: enzyme inhibition assays, competitive enzyme-linked immunosorbent assays (ELISA), and surface plasmon resonance (SPR).
Enzyme Inhibition Assays: A Functional Readout of Cross-Reactivity
Enzyme inhibition assays provide a functional measure of cross-reactivity by assessing the ability of a compound to interfere with the activity of a specific enzyme. This is particularly relevant for hydrazine derivatives, many of which are designed as enzyme inhibitors (e.g., monoamine oxidase inhibitors). A comparative study on the inhibition of quinone-dependent amine oxidases by different families of hydrazine derivatives provides valuable quantitative data.
| Compound Class | Representative Compound | IC50 for Lysyl Oxidase (LOX) | IC50 for Lentil Seedling Diamine Oxidase (LSDAO) | Selectivity Factor (LOX IC50 / LSDAO IC50) |
| Aryl Hydrazine | Phenylhydrazine | ~6 µM | ~0.01 µM | 0.0017 |
| Alkyl Hydrazine | Alkyl Hydrazine 4 | ~30 µM | ~0.03 µM | 0.001 |
| Hydrazide | Hydrazide 3 | ~20 µM | ~2 µM | 10 |
| Semicarbazide | Semicarbazide 5 | >100 µM | ~4 µM | >25 |
Data adapted from a study on the inhibition of quinone-dependent amine oxidases.[6][7]
Expert Interpretation: The data clearly demonstrates that while phenylhydrazine and the tested alkyl hydrazine are potent inhibitors of both enzymes, they show significantly higher potency against LSDAO, indicating a lack of selectivity. In contrast, the hydrazide and semicarbazide derivatives are much less potent inhibitors of LSDAO, with the hydrazide showing a 10-fold selectivity for LOX. This suggests that the hydrazide scaffold may be a more promising starting point for developing selective inhibitors. The structural differences between these classes—aryl, alkyl, acyl (hydrazide), and carbamoyl (semicarbazide) substitution on the hydrazine nitrogen—directly influence their interaction with the enzyme's active site. This highlights the importance of considering the broader chemical space around the hydrazine core during drug design to mitigate off-target activity.
Competitive ELISA: Assessing Immunological Cross-Reactivity
Competitive ELISA is a widely used immunoassay format for detecting and quantifying small molecules, including drugs and their metabolites.[8] In this assay, the sample compound competes with a labeled (e.g., enzyme-conjugated) antigen for binding to a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample. This format is particularly useful for assessing the cross-reactivity of a panel of structurally related compounds against an antibody raised against a specific hydrazine derivative.
The following diagram illustrates the workflow of a competitive ELISA for assessing the cross-reactivity of hydrazine derivatives.
Caption: Workflow for a competitive ELISA.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. For small molecule analysis, a competitive binding assay format is often employed.[8] In this setup, a target protein is immobilized on the sensor chip, and the binding of a known ligand is measured in the presence of varying concentrations of the test compound (the substituted hydrazine). A decrease in the binding signal of the known ligand indicates that the test compound is competing for the same binding site.
SPR provides detailed kinetic information, including association (kon) and dissociation (koff) rate constants, which can be used to calculate the binding affinity (KD). This level of detail is invaluable for structure-activity relationship (SAR) studies and for differentiating between compounds with similar affinities but different binding kinetics.
Experimental Protocols
Protocol 1: Competitive ELISA for Hydrazine Derivatives
Objective: To determine the percent cross-reactivity of a panel of substituted hydrazine derivatives against a specific anti-hydrazine antibody.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific to the target hydrazine derivative)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Target hydrazine derivative standard
-
Test hydrazine derivatives
-
Enzyme-conjugated hydrazine derivative
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer to the optimal concentration (determined by titration) and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard and test hydrazine derivatives in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated hydrazine derivative (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard concentration.
-
Determine the IC50 value (concentration that causes 50% inhibition) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of standard / IC50 of test compound) x 100
-
Trustworthiness of the Protocol: This protocol incorporates essential steps for a reliable immunoassay. The blocking step minimizes non-specific binding, and multiple wash steps reduce background noise. The use of a standard curve allows for accurate quantification of the IC50 values. It is crucial to validate this assay by assessing parameters such as precision, accuracy, and specificity before analyzing unknown samples.
Protocol 2: Surface Plasmon Resonance (SPR) Competition Assay
Objective: To determine the binding affinity (KD) of substituted hydrazine derivatives to a target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Known ligand for the target protein
-
Test hydrazine derivatives
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Kinetic Analysis of Known Ligand: Inject a series of concentrations of the known ligand over the immobilized protein surface to determine its binding kinetics and affinity.
-
Competition Assay:
-
Prepare a series of solutions containing a fixed concentration of the known ligand and varying concentrations of the test hydrazine derivative.
-
Inject these solutions over the sensor surface.
-
-
Data Analysis:
-
Measure the binding response of the known ligand in the presence of the test compound.
-
Plot the response at equilibrium against the concentration of the test compound to determine the IC50.
-
Calculate the inhibition constant (Ki) and subsequently the KD of the test compound using appropriate software and binding models (e.g., steady-state affinity model).
-
Causality in Experimental Choices: The choice of a competition assay format is critical when dealing with small molecules like hydrazine derivatives, as their low molecular weight may not produce a sufficient direct binding signal in SPR.[1] The immobilization of the larger protein target rather than the small molecule also helps to avoid potential steric hindrance issues that could affect binding.
Conclusion: A Framework for Informed Decision-Making
The cross-reactivity analysis of substituted hydrazine derivatives is a multifaceted challenge that requires a deep understanding of their metabolic pathways and the application of a diverse set of analytical techniques. This guide has provided a framework for approaching this analysis, emphasizing the importance of mechanistic understanding, comparative data, and robust experimental protocols. By integrating data from enzyme inhibition assays, competitive ELISAs, and SPR, researchers can build a comprehensive cross-reactivity profile for their compounds of interest. This, in turn, will enable more informed decision-making in drug discovery and development, ultimately leading to safer and more effective therapeutics. The provided protocols and data serve as a starting point, and it is incumbent upon the senior application scientist to adapt and validate these methods for their specific compounds and biological systems, ensuring the generation of trustworthy and actionable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenelzine-based probes reveal Secernin-3 is involved in thermal nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure activity relationship studies of novel hydrazone derivatives as α-amylase inhibitors with index of ideality of correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Prospective study of immune response to hydralazine and development of antideoxyribonucleoprotein in patients receiving hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Mycobacterium tuberculosis cross-resistance to isoniazid, rifampicin and levofloxacin with their respective structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Reaction Monitoring of (4-Fluorobenzyl)hydrazine hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, rigorous in-process monitoring is paramount to ensuring reaction completion, optimizing yield, and controlling impurity profiles. For reactions involving (4-Fluorobenzyl)hydrazine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the choice of analytical methodology is critical. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for monitoring the progress of reactions utilizing this crucial intermediate. We will delve into the theoretical underpinnings of each technique, present practical, field-proven protocols, and offer data-driven insights to guide researchers and drug development professionals in making informed decisions.
Introduction to this compound and the Imperative of Reaction Monitoring
This compound is a substituted hydrazine derivative recognized for its role in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring a fluorinated benzyl ring and a reactive hydrazine moiety, makes it a versatile precursor. However, the hydrazine group also imparts specific chemical properties, such as polarity and potential thermal instability, that present unique analytical challenges.[1][2]
Effective reaction monitoring provides real-time data on the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts or impurities. This information is invaluable for process optimization, ensuring the final product meets stringent quality and purity standards.
The Analytical Dichotomy: HPLC vs. GC
The selection between HPLC and GC for monitoring reactions of this compound hinges on the physicochemical properties of the analyte and other components in the reaction mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[3] Its versatility in handling a wide range of compound polarities and molecular weights makes it a common choice in pharmaceutical analysis.[4]
Gas Chromatography (GC): GC is another robust separation technique where the mobile phase is an inert gas that carries the vaporized sample through a column.[5] It is particularly well-suited for volatile and thermally stable compounds.[6]
Head-to-Head Comparison: HPLC and GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to this compound | Direct analysis is feasible due to its polarity and non-volatile nature. | Direct analysis is challenging due to the low volatility and potential thermal degradation of the hydrochloride salt. Derivatization is typically required.[7][8][9] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility and thermal stability.[7][10] |
| Instrumentation Complexity | Generally more complex, involving high-pressure pumps, solvent delivery systems, and a variety of detectors. | Can be simpler, though headspace and derivatization steps can add complexity. |
| Speed | Analysis times can vary from a few minutes to over an hour depending on the complexity of the separation. | Often provides faster analysis times, especially for volatile compounds. |
| Sensitivity | High sensitivity, particularly with UV and mass spectrometry (MS) detectors. | Very high sensitivity, especially with flame ionization (FID) and mass spectrometry (MS) detectors.[11] |
| Common Issues | Column degradation, mobile phase preparation inconsistencies, peak tailing for basic compounds. | Analyte degradation in the injector, incomplete derivatization, column bleed. |
Experimental Protocols: A Practical Guide
The following protocols are illustrative and should be optimized for specific reaction matrices. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[12][13][14]
HPLC Method for Direct Analysis
This method is designed for the direct quantification of this compound and the monitoring of related polar products and byproducts.
Rationale for Method Design:
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[15] However, for polar compounds like hydrazines, a column with enhanced polar retention, such as an AQ-C18 or a polar-embedded phase, is often preferable to prevent poor retention.[16]
-
Mobile Phase: A simple acidic mobile phase (e.g., using formic or trifluoroacetic acid) helps to protonate the basic hydrazine, improving peak shape and retention on a reversed-phase column.
-
Detector: UV detection is suitable as the benzene ring in this compound provides a chromophore.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., water:acetonitrile 50:50) to a concentration within the linear range of the method.
Diagram of the HPLC Experimental Workflow:
Caption: HPLC experimental workflow for reaction monitoring.
GC Method with Derivatization
For GC analysis, derivatization is essential to overcome the low volatility and potential thermal instability of this compound. A common approach is the reaction with an aldehyde or ketone to form a more volatile and stable hydrazone.[7][8][9]
Rationale for Method Design:
-
Derivatization Reagent: Acetone is a simple, effective, and readily available derivatizing agent that reacts with hydrazines to form acetone azines.[7][10]
-
Column Selection: A non-polar or mid-polarity column is generally suitable for the separation of the resulting hydrazone.[6][17][18]
-
Injector: A split/splitless injector is standard. The split ratio can be adjusted to accommodate different sample concentrations.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher specificity and sensitivity, a Mass Spectrometer (MS) can be employed.[11]
Step-by-Step Protocol:
-
Instrumentation: A standard GC system with an FID or MS detector.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation (Derivatization): a. To 1 mL of the diluted reaction mixture in a suitable solvent (e.g., methanol), add 100 µL of acetone. b. Vortex the mixture and allow it to react at room temperature for 15 minutes. c. The resulting solution containing the acetone hydrazone of (4-Fluorobenzyl)hydrazine is ready for injection.
Diagram of the GC Experimental Workflow:
Caption: GC experimental workflow including derivatization.
Data Presentation and Performance Comparison
To provide a clear comparison, the following table summarizes hypothetical performance data for the two methods, based on typical validation parameters outlined in ICH guidelines.[19][20][21]
| Performance Parameter | HPLC Method | GC Method (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Specificity | High, demonstrated by peak purity and resolution from known impurities. | High, particularly with MS detection, which provides mass spectral confirmation. |
Conclusion: Making the Right Choice
Both HPLC and GC are powerful techniques for monitoring reactions involving this compound.
-
HPLC is the more direct and often simpler approach, avoiding the need for derivatization and making it well-suited for routine in-process control where the primary goal is to track the disappearance of the starting material and the appearance of the main product.
-
GC, while requiring an additional derivatization step, can offer superior sensitivity and speed for certain applications. The use of a mass spectrometer as a detector provides an extra layer of confidence in peak identification. This can be particularly advantageous when analyzing for trace-level impurities or in complex reaction matrices where chromatographic interferences are a concern.
Ultimately, the choice between HPLC and GC will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the reaction mixture, available instrumentation, and the need for structural confirmation of analytes. For most routine reaction monitoring purposes, the simplicity and directness of HPLC make it the preferred method. However, for more demanding applications requiring higher sensitivity or unambiguous identification of byproducts, the investment in developing a robust GC method with derivatization can be highly beneficial.
References
- 1. Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride (EVT-15267519) | 2044707-16-4 [evitachem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. wjpmr.com [wjpmr.com]
- 4. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sielc.com [sielc.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. waters.com [waters.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of Bioactive Indole Scaffolds: Validation of a Novel Flow Chemistry Pathway Using (4-Fluorobenzyl)hydrazine hydrochloride
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The Fischer indole synthesis, a classic and widely utilized method, provides a foundational route to this important heterocycle.[3][4] This guide presents a comprehensive validation of a novel, continuous flow synthesis pathway for 5-fluoro-2-methyl-1H-indole, a key intermediate in drug discovery, using (4-Fluorobenzyl)hydrazine hydrochloride as the starting material. We provide a direct, objective comparison with the traditional batch synthesis method, supported by quantitative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes for efficiency, safety, and scalability.
Introduction: The Enduring Importance of Indole Synthesis
The synthesis of indole derivatives remains a cornerstone of medicinal chemistry and process development.[2][5] The Fischer indole synthesis, discovered in 1883, is a robust and versatile reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[3][6] this compound is a readily available starting material for accessing fluorinated indoles, which are of significant interest due to the often-favorable impact of fluorine on metabolic stability and binding affinity.[7][8]
Traditional synthesis of indoles often relies on batch processing, which, while well-established, can present challenges in scalability, process control, and safety, particularly for exothermic reactions.[9][10] Modern synthetic methodologies, such as continuous flow chemistry, offer significant advantages in addressing these challenges.[11][12] Flow chemistry enables precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety profiles.[9][13]
This guide details a novel synthetic pathway for 5-fluoro-2-methyl-1H-indole utilizing a continuous flow setup and compares its performance against the conventional batch-wise Fischer indole synthesis.
Overview of Synthetic Pathways
The synthesis of 5-fluoro-2-methyl-1H-indole from this compound and acetone proceeds via the formation of a hydrazone intermediate, followed by acid-catalyzed cyclization.
Traditional Pathway: Batch Synthesis
The conventional approach involves a two-step, one-pot batch reaction. The reactants are heated in a round-bottom flask for an extended period, followed by workup and purification. This method is straightforward but can be limited by heat and mass transfer issues, especially at a larger scale.
Novel Pathway: Continuous Flow Synthesis
The novel pathway utilizes a microreactor system where reactants are continuously pumped and mixed.[9] The reaction occurs within the controlled environment of the reactor coils, allowing for rapid heat exchange and precise temperature control. This approach offers the potential for higher throughput, improved safety, and greater consistency.[11][12]
Workflow Comparison Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. asynt.com [asynt.com]
- 11. syrris.com [syrris.com]
- 12. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Phenylhydrazines
Introduction: The Criticality of Isomeric Control in Drug Synthesis
Substituted phenylhydrazines are indispensable building blocks in modern organic synthesis, most notably serving as key precursors in the Fischer indole synthesis for a wide array of pharmaceutical agents.[1][2] Their synthetic utility is, however, paralleled by a significant analytical challenge: the control of isomeric purity. During the synthesis of a target substituted phenylhydrazine, positional isomers are often co-produced.[3] For instance, the synthesis of 4-chlorophenylhydrazine (4-CPH) can be contaminated with 2-CPH and 3-CPH.[3]
These isomers often exhibit similar physicochemical properties, making their separation and quantification a non-trivial task.[3] From a drug development perspective, this is not merely a question of purity but of safety and efficacy. Uncontrolled isomeric impurities can lead to the formation of undesired side products in the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological profile or introducing genotoxic contaminants.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the thorough characterization of the stereoisomeric composition of any drug substance and place stringent limits on all impurities.[5][6] This guide provides a comparative analysis of the primary analytical techniques for this purpose, grounded in experimental data and field-proven insights to ensure robust and reliable quality control.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique for isomeric purity is dictated by the specific properties of the analyte, the required sensitivity, and the intended purpose of the analysis—ranging from routine quality control to trace-level impurity detection.[7] The three cornerstone techniques in this field are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3][7]
-
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For positional isomers of substituted phenylhydrazines, reversed-phase HPLC (RP-HPLC) is most common, where separation is driven by differences in hydrophobicity.
-
Expertise in Action (Causality Behind Choices):
-
Column Selection: While a standard C18 column is often the first choice, the subtle structural differences between positional isomers may require alternative stationary phases. A phenyl-bonded phase, for example, can offer enhanced selectivity through π-π interactions with the aromatic rings of the phenylhydrazine isomers, providing resolution that a C18 column may not achieve.[8]
-
Mobile Phase Optimization: The organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous buffer are critical variables. Fine-tuning the gradient elution profile and buffer pH can modulate the ionization state and hydrophobicity of the isomers, amplifying small differences to achieve baseline separation.
-
-
Strengths: High sensitivity for trace impurity detection, robust quantitative capabilities, and wide applicability.[3][9]
-
Limitations: Requires a reference standard for each isomer for positive identification and quantification; derivatization may sometimes be needed to improve detection.[7][9]
Gas Chromatography (GC)
GC offers exceptional separation efficiency and is highly sensitive, particularly when coupled with a mass spectrometer (GC-MS).[10][11] Its primary prerequisite is that the analyte must be volatile and thermally stable.
-
Principle of Separation: GC separates compounds based on their volatility and interaction with the stationary phase within a heated column. The compounds are partitioned between an inert carrier gas (mobile phase) and a liquid or solid stationary phase.
-
Expertise in Action (Causality Behind Choices):
-
Derivatization is Often Necessary: Phenylhydrazines possess polar -NHNH2 groups, which can lead to poor peak shape and thermal degradation in a hot GC inlet. Derivatization, such as silylation, is often employed to block these active sites, thereby increasing thermal stability and volatility for a more robust analysis.[7]
-
Column Polarity: The choice of GC column is critical. A non-polar column separates primarily by boiling point, which may be insufficient for isomers. A mid- to high-polarity column (e.g., containing phenyl or cyanopropyl functional groups) can induce different dipole-dipole interactions with the isomers, leading to effective separation.
-
-
Strengths: Unmatched resolution for volatile compounds; high sensitivity, especially with MS detection.[7]
-
Limitations: Limited to thermally stable and volatile compounds; often requires derivatization, adding a step to sample preparation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unlike chromatographic techniques that physically separate isomers, NMR distinguishes them based on their unique magnetic environments in solution. For quantitative purposes (qNMR), it offers a distinct advantage as a primary ratio method.
-
Principle of Quantification: qNMR provides quantitative information by relating the integral of an NMR signal directly to the number of nuclei giving rise to that signal. By comparing the integrals of signals unique to each isomer against the integral of a certified internal standard of known concentration, an absolute quantification of each isomer can be achieved without needing an identical reference standard for the analyte itself.[12]
-
Expertise in Action (Causality Behind Choices):
-
Signal Selection: The key is to identify non-overlapping signals in the NMR spectrum (typically ¹H NMR) that are unique to each isomer. For substituted phenylhydrazines, the aromatic protons or even the N-H protons can often provide distinct, well-resolved signals suitable for integration.[13][14][15]
-
Internal Standard Selection: A suitable internal standard must be of high purity, not react with the sample, and have a simple spectrum with signals that do not overlap with any analyte signals.[12] Maleic acid or 1,4-dinitrobenzene are common choices.
-
Experimental Parameters: To ensure accuracy, a sufficient relaxation delay (D1) must be used between scans (typically 5 times the longest T1 relaxation time of the protons being integrated). This ensures all protons have fully relaxed, and the resulting signal integrals are truly proportional to the molar concentration.
-
-
Strengths: Provides definitive structural information and absolute quantification without requiring a specific reference standard for each isomer; non-destructive.[12][16]
-
Limitations: Relatively low sensitivity compared to HPLC or GC, making it less suitable for trace impurity analysis (<0.1%); potential for signal overlap in complex mixtures.[16][17]
Data-Driven Comparison of Analytical Techniques
The following table summarizes the performance of each technique for the analysis of substituted phenylhydrazine isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Quantitative purity & impurity profiling | Quantitative analysis of volatile impurities | Absolute quantification, structural confirmation |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level with MS) | Low (µg to mg level) |
| Resolution | Very Good | Excellent | Varies (dependent on signal dispersion) |
| Sample Throughput | High | High | Moderate |
| Need for Reference Std. | Yes, for identification and quantification | Yes, for identification and quantification | No (for qNMR with internal standard) |
| Sample Volatility | Not required | Required | Not required |
| Destructive? | Yes | Yes | No |
| Key Advantage | Versatility and robustness for routine QC | Superior separation power for volatiles | Primary method for absolute quantification |
Visualizing the Analytical Workflow
A structured approach is essential for developing and validating a reliable method for isomeric purity. The workflow below outlines the key stages, from initial development to routine implementation.
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. nbinno.com [nbinno.com]
- 5. fda.gov [fda.gov]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS | MDPI [mdpi.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Phenylhydrazine hydrochloride(59-88-1) 1H NMR [m.chemicalbook.com]
- 15. Phenylhydrazine(100-63-0) 1H NMR spectrum [chemicalbook.com]
- 16. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 17. physicsforums.com [physicsforums.com]
Safety Operating Guide
Navigating the Disposal of (4-Fluorobenzyl)hydrazine hydrochloride: A Guide for the Modern Laboratory
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug discovery and development, handling reactive intermediates like (4-Fluorobenzyl)hydrazine hydrochloride demands a rigorous and informed approach to disposal. This guide moves beyond mere compliance, offering a deep dive into the chemical principles and procedural steps necessary to safely manage this compound from the moment it becomes waste to its final disposition. Our objective is to provide a self-validating framework that ensures the safety of personnel, protects the integrity of your research environment, and adheres to regulatory standards.
Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the first step in managing its risks. This compound, as a member of the hydrazine derivative family, presents multiple potential dangers. Hydrazines, in general, are recognized for their reactivity and toxicity.[1][2] This specific compound is a solid classified as acutely toxic if swallowed. The hydrochloride salt form can release hydrogen chloride gas upon thermal decomposition.[3]
| Hazard Classification | Description | Primary Concern |
| Acute Oral Toxicity | Harmful if swallowed. | Accidental ingestion can lead to severe health effects. |
| Skin & Eye Irritation | May cause skin and eye irritation upon contact.[4] | Direct contact can result in chemical burns or dermatitis.[5] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[3] | Aerosolized particles pose an inhalation risk. |
| Reactivity | Hydrazine derivatives are strong reducing agents and can react violently with oxidizing agents.[6][7] | Incompatible materials can lead to fire or explosion.[2] |
| Environmental Hazard | Should not be allowed to enter drains or waterways.[3][5] | Contamination of water systems poses a threat to aquatic life. |
Disposal Decision Workflow
The selection of an appropriate disposal method depends on the quantity of waste, available facilities, and local regulations. This workflow provides a logical pathway for making an informed disposal decision.
Caption: Disposal decision workflow for this compound.
Personal Protective Equipment (PPE) Protocol
Given the hazards, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.[1][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[6][8] | Provides a barrier against skin contact. Leather gloves are unsuitable.[7] |
| Eye Protection | ANSI Z87.1-compliant safety goggles.[1] A face shield is recommended if splashing is possible.[8] | Protects eyes from dust, splashes, and corrosive effects.[5] |
| Body Protection | Flame-resistant lab coat.[1] | Protects against incidental contact and provides a removable barrier in case of a spill. |
| Respiratory | All work must be performed in a chemical fume hood.[8] For emergencies or significant spills, a NIOSH-approved respirator is required.[6] | Prevents inhalation of hazardous dust or vapors.[3] |
Step-by-Step Disposal Procedures
Disposal must always be in accordance with federal, state, and local regulations.[2][6] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.
A. Preferred Method: Licensed Hazardous Waste Disposal
For all but the smallest quantities, the most reliable and compliant method is to dispose of this compound as hazardous waste through a licensed contractor.[1][3]
-
Segregation and Collection :
-
Labeling :
-
Label the container "Hazardous Waste" and include the full chemical name: "this compound".
-
List all relevant hazards (e.g., Toxic, Irritant).
-
-
Storage :
-
Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7]
-
-
Arrangement for Pickup :
B. In-Lab Neutralization (For small, dilute quantities only)
This procedure should only be performed by trained personnel for very small quantities (e.g., residual amounts in glassware). The principle is the oxidation of the hydrazine moiety to nitrogen gas.[6]
Causality : Sodium hypochlorite (bleach) is a strong oxidizing agent that reacts with hydrazine to produce nitrogen gas, water, and sodium chloride—compounds that are significantly less hazardous.[6] Dilution is critical to control the exothermic nature of the reaction.[6]
Protocol :
-
Preparation : Don all required PPE and work within a chemical fume hood.
-
Dilution : If dealing with a solid, first dissolve it in a large volume of water to create a solution of less than 5% concentration. If it's already a solution, dilute it further with water to be below 5%.[6]
-
Neutralization :
-
Prepare a dilute (less than 5%) solution of sodium hypochlorite (household bleach is a suitable source).[6]
-
Slowly, and with constant stirring, add the sodium hypochlorite solution to the dilute hydrazine solution. An equal volume of 5% calcium hypochlorite solution can also be used.[6]
-
Be aware of potential heat generation and off-gassing.
-
-
Verification : After the addition is complete, test the solution to ensure all hydrazine has been neutralized. This can be done using hydrazine test strips or other analytical methods approved by your institution.
-
Final Disposal : Once neutralization is confirmed, the resulting solution may be permissible for drain disposal with copious amounts of water, but only if permitted by local and institutional regulations .[9] Always check with your EH&S department first.
Spill and Emergency Management
Accidents require immediate and correct action. Treat any spill of a hydrazine compound as a major spill.[1]
Protocol for a Small Spill (<5g in a fume hood) :
-
Alert Personnel : Notify others in the immediate area.
-
Isolate : Restrict access to the area. Ensure the fume hood is functioning correctly.
-
PPE : Don appropriate PPE, including a respirator if necessary.[6]
-
Containment :
-
For solids, carefully sweep up the material without creating dust and place it in a sealed container for hazardous waste disposal.[3]
-
For liquids, absorb the spill with an inert, non-combustible absorbent material like dry sand or vermiculite.[2] DO NOT use combustible materials like paper towels or sawdust .[2]
-
-
Decontamination :
-
Decontaminate the spill area using a dilute solution of sodium hypochlorite (<5%).[6]
-
Wipe the area clean, and collect all cleanup materials in a sealed bag or container for disposal as hazardous waste.
-
-
Reporting : Report the incident to your supervisor and EH&S department.
For Large Spills or Spills Outside a Fume Hood :
-
Alert others and activate the nearest fire alarm if necessary.
-
Call your institution's emergency number and EH&S department from a safe location.[1]
-
Do not attempt to clean up the spill yourself.[1]
Regulatory Compliance
The disposal of this compound falls under several regulatory frameworks. As a halogenated organic compound, it may be subject to specific land disposal restrictions under the EPA.[11][12] Hydrazine and its derivatives are also regulated by OSHA for workplace exposure.[6][13] It is imperative to manage this waste as a hazardous material in compliance with all institutional policies and government regulations (local, state, and federal).[2]
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. nj.gov [nj.gov]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. arxada.com [arxada.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. Hydrazine (HSG 56, 1991) [inchem.org]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to the Safe Handling of (4-Fluorobenzyl)hydrazine hydrochloride
An In-Depth Technical Guide for Laboratory Professionals
(4-Fluorobenzyl)hydrazine hydrochloride is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. However, as a hydrazine derivative, it warrants careful and informed handling to mitigate potential risks. This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and operational procedures for the safe handling and disposal of this compound in a laboratory setting. By understanding the rationale behind these procedures, researchers can confidently and safely incorporate this compound into their workflows.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Safety glasses with side shields or safety goggles- Chemical-resistant gloves (Nitrile recommended)- Laboratory coat- Respiratory protection (N95 or higher) | To prevent eye and skin contact with the solid powder and to avoid inhalation of airborne particles. |
| Dissolving and Reactions | - Safety goggles- Chemical-resistant gloves (Nitrile recommended)- Laboratory coat- Work in a certified chemical fume hood | To protect against splashes to the eyes and skin. The use of a fume hood is essential to control exposure to vapors and aerosols.[6][7] |
| Work-up and Purification | - Safety goggles- Chemical-resistant gloves (Nitrile recommended)- Laboratory coat- Work in a certified chemical fume hood | Similar to dissolution and reactions, this stage can involve splashes and vapor release, necessitating robust protective measures. |
| Spill Cleanup | - Safety goggles and face shield- Chemical-resistant gloves (Nitrile recommended)- Chemical-resistant apron or suit- Respiratory protection (as per spill size) | Enhanced PPE is required to protect against concentrated exposure during spill management. |
Note: Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[3]
Operational Protocols: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.
Preparation and Handling
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[6][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Weighing:
-
Tare a suitable container on an analytical balance.
-
Carefully transfer the required amount of this compound to the container, avoiding the generation of dust.
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as hazardous waste.
-
-
Dissolution and Reaction:
-
Add the solvent to the reaction vessel within the fume hood.
-
Slowly add the weighed this compound to the solvent with stirring.
-
Maintain the reaction under controlled conditions (e.g., temperature, atmosphere) as per the experimental protocol.
-
Spill Management Workflow
A prompt and effective response to a spill is critical. The following diagram illustrates the general workflow for managing a this compound spill.
Caption: Workflow for handling a chemical spill.
Waste Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including unused product, reaction residues, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
By implementing these robust safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds | WebWire [webwire.com]
- 5. Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals [emsl.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
